Prodelphiniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydrochromene-3,4,5,7-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O14/c31-13-6-17(34)15-10-24(28(42-22(15)8-13)11-1-2-16(33)18(35)3-11)44-30(12-4-20(37)26(39)21(38)5-12)29(41)27(40)25-19(36)7-14(32)9-23(25)43-30/h1-9,24,27-29,31-41H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQAVLCMUQMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C(=C6)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942169 | |
| Record name | 2-{[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl]oxy}-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20136-67-8 | |
| Record name | 2-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl)oxy)-2-(3,4,5-trihydroxyphenyl)chromane-3,4,5,7-tetrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020136678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodelphiniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl]oxy}-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Distribution of Prodelphinidin Species
Phytochemical Sourcing and Isolation Contexts
The investigation into prodelphinidins spans a diverse range of plant materials and industrial by-products. The following subsections detail the presence and scientific findings related to prodelphinidins in several key sources.
Grape skins and stems, significant by-products of the winemaking industry, are well-documented sources of proanthocyanidins (B150500), including prodelphinidins. Research has shown that the tannin composition of grape stems and skins includes (-)-epigallocatechin (B1671488) as one of the constituent flavan-3-ol (B1228485) subunits, alongside (+)-catechin and (-)-epicatechin.
Studies focusing on the detailed composition of proanthocyanidins in grape stems have provided insights into their structure. For instance, in Pinot noir stems, epigallocatechin constitutes a smaller proportion of the total subunits. The mean degree of polymerization (mDP) of these proanthocyanidins can vary, with some studies on Cabernet Sauvignon reporting a higher mDP in stem tannins compared to those in seeds and even skins.
| Source (Vitis vinifera) | Identified Prodelphinidin Subunits/Oligomers | Key Research Findings |
| Grape Skins | Epigallocatechin | Contains prodelphinidin-type tannins. |
| Grape Stems | Epigallocatechin | Proanthocyanidins are composed of catechin (B1668976), epicatechin, and epigallocatechin. The proportion of epigallocatechin can be minor in some varieties like Pinot noir. mdpi.com |
The genus Cistus is recognized for its rich content of polyphenolic compounds, including prodelphinidins. Studies on Cistus salviifolius and Cistus albidus have led to the isolation and characterization of various prodelphinidin oligomers.
In Cistus albidus, researchers have successfully isolated and identified novel prodelphinidin trimers. phenol-explorer.eutwistaroma.fr Furthermore, a significant fraction of higher oligomeric proanthocyanidins has been characterized, with an estimated mean molecular weight corresponding to 6-7 flavan-3-ol units. phenol-explorer.eu
Similarly, in Cistus salviifolius, purified oligomeric proanthocyanidins were found to constitute 78% of the total proanthocyanidins and were responsible for 73% of the extract's total antioxidant activity. nih.gov The mean molecular weight of this oligomeric fraction was determined to be in the range of 5-6 flavan-3-ol units. nih.gov
| Species | Identified Prodelphinidin Structures | Mean Degree of Polymerization (mDP) |
| Cistus albidus | Epigallocatechin-(4β→8)-gallocatechin-(4α→8)-catechin, Epigallocatechin-(4β→8)-gallocatechin-(4α→8)-gallocatechin | 6-7 units (oligomeric fraction) phenol-explorer.eu |
| Cistus salviifolius | Oligomeric proanthocyanidins | 5-6 units (oligomeric fraction) nih.gov |
Pomegranate peels, a major by-product of the pomegranate juice industry, are a rich source of a diverse array of phenolic compounds, including condensed tannins such as prodelphinidins. twistaroma.fr These prodelphinidins are formed through the polymerization of flavan-3-ols like gallocatechin. twistaroma.fr
Scientific investigations have led to the purification and identification of specific prodelphinidin dimers from pomegranate peel extracts. These include gallocatechin-(4-8)-catechin, gallocatechin-(4-8)-gallocatechin, and catechin-(4-8)-gallocatechin. twistaroma.fr Quantitative analyses have also been performed to determine the content of condensed tannins in pomegranate peels.
| Compound Type | Specific Compounds Identified | Quantitative Data (Example Study) |
| Monomer | Gallocatechin | - |
| Dimers | Gallocatechin-(4-8)-catechin, Gallocatechin-(4-8)-gallocatechin, Catechin-(4-8)-gallocatechin | Condensed Tannin Content: 8.98 ± 0.90 mg CE/g DW mdpi.com |
Green tea leaves (Camellia sinensis) are renowned for their high concentration of catechins, which are the monomeric units of proanthocyanidins. Among these is gallocatechin, a direct precursor to prodelphinidins. nih.gov The presence of various catechins, including gallocatechin and its gallate esters, underscores the potential for prodelphinidin formation in green tea. nih.gov
Bayberry leaves (Myrica rubra) are another significant source of prodelphinidins. Research has focused on the extraction and quantification of these compounds, revealing the presence of dimers, trimers, and higher polymers. The composition of these prodelphinidins is predominantly based on epigallocatechin-3-O-gallate units.
| Plant Source | Cultivar | Dimer Content (mg/g) | Trimer Content (mg/g) | Tetramer Content (mg/g) | Higher Polymer Content (mg/g) |
| Myrica rubra (Bayberry Leaves) | Biqi | ~4.0 (at 75°C extraction) | ~2.2 (at 75°C extraction) | ~1.7 (at 100°C extraction) | ~11.0 (at 100°C extraction) |
| Myrica rubra (Bayberry Leaves) | Dongkui | ~4.0 (at 50°C extraction) | - | - | - |
Data extracted from a study on hot water extraction of prodelphinidins from bayberry leaves, indicating optimal extraction temperatures for different oligomers. mdpi.com
The raw materials and by-products of the brewing process, including barley, malt (B15192052), brewers' spent grain, and beer, contain a variety of polyphenols, among which are prodelphinidins. Prodelphinidin B3, a dimer of gallocatechin and catechin/epicatechin, has been identified as a significant contributor to the antioxidant capacity of barley. twistaroma.fr
During the malting and brewing processes, the levels of these compounds can change significantly. For instance, the malting process has been shown to cause a sharp decrease in the concentration of prodelphinidin B3. nih.govtwistaroma.fr Nevertheless, prodelphinidins persist through the brewing process and can be found in the final beer product. rsc.orgphenol-explorer.eu Prodelphinidin trimers have also been reported in barley. rsc.org
| Source | Identified Prodelphinidins | Key Research Findings |
| Barley | Prodelphinidin B3, Procyanidin (B600670) B3, Procyanidin C2 | Prodelphinidin B3 is a major contributor to the antioxidant activity. twistaroma.frrsc.org |
| Malt | Prodelphinidin B3 | Malting leads to a significant reduction in prodelphinidin B3 content. nih.govtwistaroma.fr |
| Beer | Prodelphinidin B3, Prodelphinidin trimer GC-GC-C | Prodelphinidin B3 is present in lager beer at concentrations around 0.00-0.06 mg/100 ml. phenol-explorer.eursc.orgresearchgate.net |
| Brewers' Spent Grains | Proanthocyanidins | HPLC-MS analysis has confirmed the presence of proanthocyanidins. nih.gov |
The rhizomes and roots of Rhodiola rosea, a medicinal plant known for its adaptogenic properties, have been found to contain prodelphinidins. Phytochemical analyses have led to the identification of prodelphinidin dimers and their gallate derivatives, as well as prodelphinidin trimers. phenol-explorer.eu
Studies on related species, such as Rhodiola crenulata, have provided quantitative insights, with prodelphinidins accounting for 14% of the total oligomeric proanthocyanidin (B93508) content. The proanthocyanidins in Rhodiola species are primarily composed of (-)-epigallocatechin and its 3-O-gallate esters.
| Rhodiola Source | Identified Prodelphinidin Structures | Quantitative Data (Related Species) |
| Rhodiola rosea (Rhizome and Radix) | Prodelphinidin dimers, Prodelphinidin dimer O-gallate, Prodelphinidin dimer di-O-gallate, Prodelphinidin trimer-tri-O-gallate | - |
| Rhodiola crenulata (Rhizome and Radix) | Prodelphinidins | 14% of total oligomeric proanthocyanidins |
Composition in Juniperus Species (Leaves)
The leaves of Juniperus species are known to contain a variety of phenolic compounds, including tannins. While detailed quantitative analyses focusing specifically on the prodelphinidin composition in the leaves are not extensively detailed in the provided research, studies on Juniperus communis have confirmed the presence of tannins and leucoanthocyanidins, which are precursors to condensed tannins, in both berries and leaves. nih.goviscientific.org
Research on Albanian Juniperus communis and Juniperus oxycedrus has provided quantitative data on the total phenolic, flavonoid, and tannin content in their needle leaves, indicating significant variation based on species and geographical location. mdpi.comresearchgate.net For instance, the total phenolic content in J. communis leaves has been reported to be around 3.04 ± 0.09 mg GAE/g DW, with total flavonoid content at 1.14 ± 0.36 mg QE/g DW. mdpi.com While these studies provide a broader picture of the phenolic profile, they lay the groundwork for more targeted investigations into the specific types and quantities of prodelphinidins.
| Species | Compound Class | Content (mg/g DW) | Reference |
|---|---|---|---|
| Juniperus communis | Total Phenolics | 3.04 ± 0.09 (GAE) | mdpi.com |
| Juniperus communis | Total Flavonoids | 1.14 ± 0.36 (QE) | mdpi.com |
| Juniperus oxycedrus | Total Flavonoids | 10.55 ± 0.24 (QE) | mdpi.com |
| Juniperus communis (Location 4) | Tannin Content | 8.21 ± 1.445 (TAE) | researchgate.net |
Identification in Lotus corniculatus (Birdsfoot Trefoil)
Lotus corniculatus, commonly known as Birdsfoot Trefoil, is a forage legume recognized for its accumulation of condensed tannins, which include prodelphinidins. The composition of these tannins can vary significantly among different genotypes and environmental conditions. mdpi.com Research has shown that the condensed tannins in L. corniculatus are composed of both procyanidin and prodelphinidin units. mdpi.com However, the diversity of these compounds in Birdsfoot Trefoil appears to be less than in other forage legumes like Lotus pendulum and Onobrychis viciifolia, which have shown higher accumulations of prodelphinidins and higher-molecular-weight condensed tannins. mdpi.com
Proanthocyanidin Oligomers in Ephedra sinica
Ephedra sinica is a medicinal plant that contains a complex mixture of proanthocyanidin oligomers as major constituents. mdpi.comnih.govresearchgate.net While monomeric flavan-3-ols and dimeric proanthocyanidins with A-type linkages have been identified, the bulk of the proanthocyanidins in this plant are oligomers with larger molecular weights. mdpi.comnih.gov
Acid-catalyzed degradation studies have provided insight into the composition of these oligomers. The results indicate that (-)-epigallocatechin is the primary extension unit. mdpi.comnih.gov The terminal units have been identified as catechin, an A-type epigallocatechin–gallocatechin dimer, and an A-type epigallocatechin homodimer. mdpi.comnih.gov Furthermore, novel degradation products have been isolated, including a B-type prodelphinidin dimer and a prodelphinidin trimer with both A- and B-type linkages. mdpi.comnih.gov
| Unit Type | Identified Compounds/Structures | Reference |
|---|---|---|
| Main Extension Unit | (-)-epigallocatechin | mdpi.comnih.gov |
| Terminal Units | Catechin, A-type epigallocatechin–gallocatechin dimer, A-type epigallocatechin homodimer | mdpi.comnih.gov |
| Novel Degradation Products | B-type prodelphinidin dimer, Prodelphinidin trimer with A- and B-type linkages | mdpi.comnih.gov |
Other Documented Plant Sources (e.g., Dioclea lasiophylla, Ribes nigrum)
Prodelphinidins have also been identified in other plant species. The leaves of Dioclea lasiophylla have been found to contain the A-type proanthocyanidin, epigallocatechin-(2β→7,4β→8)-epicatechin.
The leaves of black currant (Ribes nigrum) are a notable source of prodelphinidins. uliege.beresearchgate.net Research has led to the isolation and characterization of three anti-inflammatory prodelphinidins from this plant. uliege.beresearchgate.net These include two known prodelphinidin dimers, gallocatechin-(4α→8)-epigallocatechin and gallocatechin-(4α→8)-gallocatechin, which were found together for the first time in this species. uliege.beresearchgate.net Additionally, a novel prodelphinidin trimer, gallocatechin-(4α→8)-gallocatechin-(4α→8)-gallocatechin, was identified. uliege.beresearchgate.netuliege.be The structural analysis confirmed that this trimer is composed exclusively of prodelphinidin units with a 2,3-trans configuration. uliege.be
Variability in Prodelphinidin Content Across Plant Tissues and Developmental Stages
The concentration and composition of prodelphinidins are not uniform throughout a plant; significant variation exists across different tissues and changes as the plant develops. nih.gov Generally, proanthocyanidins are found in the leaves, stems, flowers, and seeds of forage legumes. nih.gov
In sainfoin, for example, proanthocyanidin concentrations are higher in the leaves than in the stems, with the leaf proanthocyanidins also exhibiting a higher mean degree of polymerization and a greater proportion of prodelphinidin units. nih.gov The proanthocyanidin content in sainfoin leaves increases during development until the leaves begin to unfold, after which the concentration decreases. nih.gov In contrast, species like birdsfoot trefoil have shown higher proanthocyanidin content at more advanced stages of maturity. nih.gov
In black currant (Ribes nigrum), the content of phenolic compounds, including epicatechin, has been observed to be higher in buds during the dormancy stage. researchgate.net This suggests that prodelphinidin precursors and related compounds may accumulate in specific tissues at particular developmental points.
Influence of Environmental Factors on Prodelphinidin Accumulation
The accumulation of prodelphinidins in plants is not solely determined by genetics but is also significantly influenced by environmental factors such as temperature and light intensity. guildhe.ac.ukresearchgate.net
A study on Lotus corniculatus demonstrated that temperature plays a crucial role in tannin accumulation. The maximum tannin content in the leaves was observed in plants grown at 15°C, while the highest relative growth rate and digestibility were seen at 25°C. guildhe.ac.uk In a low-tannin genotype of L. corniculatus, there was an approximately linear increase in leaf tannin levels with increasing growth temperature. guildhe.ac.uk Furthermore, tannin hydroxylation, which would favor the formation of prodelphinidins over procyanidins, increased with rising growth temperature but decreased with greater light intensity. guildhe.ac.uk
Light intensity is another critical factor. In the same L. corniculatus study, increases in both tannin and total flavonol concentrations in leaves were linearly related to light intensity. guildhe.ac.uk Generally, higher light intensity tends to promote the biosynthesis of phenolic compounds. mdpi.comhst-j.org In some cases, the interaction between light and temperature can lead to complex responses in the accumulation of these compounds. frontiersin.orgresearchgate.net For instance, low nighttime temperatures combined with low light intensity were found to enhance anthocyanin accumulation in apple peels, a related group of flavonoids. frontiersin.org
Soil fertility can also impact proanthocyanidin levels. Temperate and tropical legumes grown in low-fertility soils have been shown to have higher proanthocyanidin content compared to those grown in high-fertility soils. nih.gov
| Environmental Factor | Observation | Reference |
|---|---|---|
| Temperature (Growth) | Maximum tannin content observed at 15°C. | guildhe.ac.uk |
| Temperature (Growth) | Linear increase in leaf tannin with increasing temperature in low-tannin genotype. | guildhe.ac.uk |
| Temperature (Growth) | Tannin hydroxylation (prodelphinidin formation) increased with increasing temperature. | guildhe.ac.uk |
| Light Intensity | Linear increase in leaf tannin concentration with increasing light intensity. | guildhe.ac.uk |
| Light Intensity | Tannin hydroxylation (prodelphinidin formation) decreased with increasing light intensity. | guildhe.ac.uk |
Biosynthesis of Prodelphinidins Within Plant Metabolic Pathways
Integration into the General Flavonoid Biosynthetic Pathway
The journey to prodelphinidins begins within the well-established flavonoid biosynthetic pathway. mdpi.com This pathway initiates with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form chalcone (B49325), a reaction catalyzed by chalcone synthase (CHS). mdpi.comeurekalert.org Subsequently, chalcone isomerase (CHI) converts chalcone into a flavanone (B1672756), which is then hydroxylated by flavanone 3-hydroxylase (F3H) to produce a dihydroflavonol. eurekalert.orgresearchgate.net These initial steps are common to the synthesis of various flavonoid classes, including flavonols and anthocyanins. researchgate.net The divergence towards prodelphinidin synthesis occurs at the level of dihydroflavonols, where specific enzymatic modifications direct the metabolic flow towards the formation of delphinidin-based compounds. nih.govoup.com
Enzymatic Transformations and Key Enzymes
The synthesis of prodelphinidins is orchestrated by a suite of specific enzymes that catalyze critical hydroxylation and reduction reactions. These enzymes determine the structure of the resulting flavan-3-ol (B1228485) monomers, which are the building blocks of the final prodelphinidin polymers.
Role of Flavonoid 3′,5′-Hydroxylase (F3′5′H) in B-ring Hydroxylation
A pivotal enzyme in the formation of prodelphinidins is Flavonoid 3′,5′-Hydroxylase (F3′5′H). nih.govoup.com This cytochrome P450-dependent monooxygenase is responsible for introducing hydroxyl groups at both the 3′ and 5′ positions of the B-ring of dihydroflavonols, specifically converting dihydrokaempferol (B1209521) and dihydroquercetin into dihydromyricetin. frontiersin.orgmdpi.com The presence and activity of F3′5′H are crucial for the production of delphinidin-based anthocyanins and, consequently, prodelphinidins. mdpi.comnih.gov In species that produce prodelphinidins, the expression of the F3′5′H gene is a key determinant for the synthesis of the necessary trihydroxylated precursors. nih.govnih.govresearchgate.net The evolution of F3'5'H from a related enzyme, flavonoid 3'-hydroxylase (F3'H), has occurred multiple times in dicotyledonous plants, likely driven by the advantage of producing delphinidin-based blue anthocyanins for pollinator attraction. nih.gov
Conversion of Leucoanthocyanidins by Leucoanthocyanidin Reductase (LAR)
Leucoanthocyanidin Reductase (LAR) is a key enzyme that catalyzes the conversion of leucoanthocyanidins into 2,3-trans-flavan-3-ols. nih.gov Specifically, it reduces leucodelphinidin to form (+)-gallocatechin, a monomeric unit of prodelphinidins. researchgate.netnih.govuniprot.org The LAR enzyme utilizes NADPH as a cofactor to facilitate this reduction. researchgate.net While LAR is most active in synthesizing catechin (B1668976) from leucocyanidin, it also demonstrates activity with other substrates, including the precursors to gallocatechin. researchgate.netnih.gov The action of LAR is considered a committed step in the biosynthesis of certain proanthocyanidins (B150500). nih.gov
Conversion of Anthocyanidins by Anthocyanidin Reductase (ANR)
Anthocyanidin Reductase (ANR) provides an alternative route for the synthesis of flavan-3-ol monomers. This enzyme catalyzes the reduction of anthocyanidins to their corresponding 2,3-cis-flavan-3-ols. ontosight.aiscispace.com In the context of prodelphinidin synthesis, ANR converts delphinidin (B77816) into (−)-epigallocatechin. scispace.comnih.govnih.gov Similar to LAR, ANR also utilizes NADPH or NADH as a cofactor. ontosight.ai The activity of ANR is significant in many plants, contributing to the pool of flavan-3-ol precursors available for proanthocyanidin (B93508) polymerization. nih.govnih.gov Research on tea plants has shown that ANR can catalyze the conversion of delphinidin to both (-)-epigallocatechin (B1671488) and (+)-gallocatechin. nih.govnih.gov
Contribution of Anthocyanidin Synthase (ANS) to Precursor Formation
Anthocyanidin Synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), plays a crucial role in the formation of the immediate precursors for ANR. nih.govencyclopedia.pub ANS catalyzes the oxidation of leucoanthocyanidins to produce the corresponding colored anthocyanidins. nih.govencyclopedia.pubnih.gov Specifically, it converts leucodelphinidin into delphinidin. encyclopedia.pub This step is essential as it provides the substrate for ANR to produce epigallocatechin. mdpi.com Therefore, ANS acts as a critical link between the general flavonoid pathway and the specific branch leading to 2,3-cis-flavan-3-ol synthesis. nih.gov
Formation of Monomeric Gallocatechin Units and their Stereoisomers
The enzymatic activities of LAR and ANR result in the formation of the monomeric units of prodelphinidins, primarily (+)-gallocatechin and (−)-epigallocatechin. nih.govup.ac.za These monomers are flavan-3-ols characterized by a trihydroxylated B-ring. The stereochemistry at the C2 and C3 positions of the C-ring distinguishes these isomers: (+)-gallocatechin has a 2,3-trans configuration, while (−)-epigallocatechin has a 2,3-cis configuration. mdpi.comnih.gov The relative abundance of these stereoisomers can vary between plant species and even different tissues within the same plant, depending on the relative expression and activity of LAR and ANR. nih.gov These gallocatechin monomers then serve as the building blocks for the polymerization into prodelphinidin oligomers and polymers. researchgate.net
Oligomerization and Polymerization Mechanisms
The assembly of flavan-3-ol monomers, such as gallocatechin and epigallocatechin, into prodelphinidin oligomers and polymers is a complex process that is not yet fully understood. oup.comresearchgate.net The mechanism by which these monomeric units are linked together remains a significant area of research, with evidence supporting both enzymatic and non-enzymatic pathways. oup.comacs.orgresearchgate.net
The polymerization of proanthocyanidins (PAs), including prodelphinidins, is a pivotal step in their biosynthesis, and how it occurs is still a subject of scientific inquiry. oup.comacs.org Two primary hypotheses have been proposed: non-enzymatic (chemical) polymerization and enzyme-catalyzed polymerization.
Non-Enzymatic Polymerization: This hypothesis suggests that polymerization is a spontaneous chemical process. It is widely proposed that reactive carbocations or quinone methides, derived from leucodelphinidin (the precursor to gallocatechin), act as the extension units. scispace.com These electrophilic intermediates can then react with a nucleophilic flavan-3-ol starter unit (like gallocatechin or epigallocatechin) to form a dimer. The process can continue, with the newly formed dimer acting as a nucleophile to react with another carbocation, leading to the stepwise growth of the polymer chain. resolvemass.ca This model relies on thermodynamic control rather than direct enzymatic catalysis for the polymerization step itself. oup.com
Enzymatic Polymerization: This alternative hypothesis posits that specific enzymes catalyze or control the polymerization process. While a definitive "polymerase" has not been identified, several enzymes have been implicated. Laccase enzymes (such as TT10 in Arabidopsis) have been shown to catalyze the oxidation and polymerization of PAs, although their primary role might be in oxidizing pre-formed PAs in the seed coat cell wall rather than controlling the specific linkage patterns during initial synthesis. oup.comfrontiersin.org The use of enzymes like laccases and peroxidases offers a potential mechanism for greater control over polymer structure under mild physiological conditions. frontiersin.orgwikipedia.org However, whether these enzymes are responsible for the in vivo assembly of prodelphinidins with their specific interflavan bonds remains an open question. researchgate.netacs.org
Prodelphinidins, like other proanthocyanidins, are defined by the specific covalent bonds that link their constituent flavan-3-ol units. These connections are known as interflavan bonds and primarily fall into two categories: B-type and A-type.
B-type Linkages: This is the most common type of linkage found in prodelphinidins and other proanthocyanidins. researchgate.netmdpi.com It consists of a single carbon-carbon (C-C) bond between the C4 position of the C-ring of the "upper" or extension unit and either the C8 or C6 position of the A-ring of the "lower" or terminal unit. mdpi.comjournalofappliedbioanalysis.comnih.gov The C4→C8 linkage is generally more prevalent than the C4→C6 linkage due to steric considerations. journalofappliedbioanalysis.com Prodelphinidins are predominantly polymers with B-type linkages. researchgate.netfrontiersin.org
A-type Linkages: A-type linkages are rarer and are characterized by a double bond between flavan-3-ol units. nih.gov This includes a C4→C8 or C4→C6 B-type linkage plus an additional ether (C-O-C) bond, typically between the C2 position of the upper unit and the C7 oxygen of the lower unit (C2-O-C7). mdpi.comjournalofappliedbioanalysis.com This second bond creates an additional heterocyclic ring, making the structure more rigid. A-type proanthocyanidins may be formed through oxidation reactions of their B-type counterparts. mdpi.com
Subcellular Localization and Transport Mechanisms of Prodelphinidin Precursors and Oligomers
The biosynthesis of prodelphinidins is a spatially organized process within the plant cell, requiring the transport of intermediates from their site of synthesis to their final destination for polymerization and storage. mdpi.com The known enzymes involved in the flavonoid pathway are generally located in the cytoplasm, often associated with the cytoplasmic face of the endoplasmic reticulum (ER). mdpi.comnih.gov However, the final prodelphinidin polymers accumulate in the central vacuole. mdpi.com This separation necessitates sophisticated transport mechanisms.
Research has identified two main proposed pathways for moving PA precursors, such as epigallocatechin, across the vacuolar membrane (tonoplast):
Transporter-Mediated Transport: This model involves membrane-bound transporter proteins. Studies in Arabidopsis thaliana and Medicago truncatula have identified MATE (Multidrug and Toxic Compound Extrusion) transporters, specifically TT12 and MATE1, that are localized to the tonoplast. nih.gov These transporters move glycosylated flavan-3-ols, such as epicatechin-3'-O-glucoside, into the vacuole. nih.govnih.gov This suggests that glycosylation of the flavan-3-ol precursor by a UDP-glucosyltransferase (UGT) is a critical step for recognition by the MATE transporter. nih.gov Once inside the vacuole, the glucose moiety may be removed before polymerization occurs.
Vesicle-Mediated Transport: An alternative model proposes that PA precursors are transported via vesicles. In Arabidopsis, the protein TRANSPARENT TESTA 19 (TT19), which is a glutathione-S-transferase (GST)-like protein, is crucial for this process. nih.gov TT19 is thought to bind to PA precursors, possibly protecting them from oxidation in the cytoplasm, and facilitate their sequestration into vacuole-like structures or vesicles. nih.govnih.gov This may occur through a Golgi-independent trafficking pathway, delivering the building blocks to the central vacuole for polymerization. nih.gov
These complex sequestration pathways may have evolved to protect the cell from the potentially reactive and toxic intermediates of PA biosynthesis and to provide an orderly mechanism for their assembly. oup.comnih.gov
Transcriptional and Genetic Regulation of Prodelphinidin Biosynthesis
The biosynthesis of prodelphinidins is tightly controlled at the genetic level, primarily through the regulation of gene transcription. frontiersin.orgmdpi.com The expression of the structural genes encoding the biosynthetic enzymes is orchestrated by a combination of transcription factors (TFs). researchgate.net
The primary regulatory mechanism in many plant species involves a protein complex known as the MBW complex, which consists of three types of transcription factors:
R2R3-MYB proteins
basic helix-loop-helix (bHLH) proteins
WD40-repeat (WDR) proteins
This ternary complex binds to the promoter regions of the flavonoid pathway genes, activating their transcription. oup.commdpi.comuvic.ca
For the specific synthesis of prodelphinidins, a key enzymatic step is the hydroxylation of the B-ring at the 3', 4', and 5' positions, which is catalyzed by Flavonoid 3',5'-Hydroxylase (F3'5'H) . oup.comnih.gov The expression of the F3'5'H gene is therefore a critical control point that directs metabolic flux towards the production of prodelphinidin precursors like gallocatechin. acs.org
Studies in various plants have identified specific TFs that regulate prodelphinidin biosynthesis. For example, in poplar, the transcription factors MYB134 and MYB115 have been shown to activate the promoters of key flavonoid genes. oup.comuvic.ca Overexpression of these MYB factors leads to an increased proportion of prodelphinidins, which is linked to the strong up-regulation of F3'5'H genes. oup.comuvic.ca In Arabidopsis, genes such as TRANSPARENT TESTA 2 (TT2, an R2R3-MYB), TRANSPARENT TESTA 8 (TT8, a bHLH), and TRANSPARENT TESTA GLABRA 1 (TTG1, a WDR) are well-characterized components of the MBW complex that regulate the proanthocyanidin pathway. oup.commdpi.com
The table below summarizes key regulatory genes and proteins involved in the transcriptional control of proanthocyanidin, and by extension, prodelphinidin biosynthesis.
| Gene/Protein Name | Protein Family | Plant Species (Example) | Function in Proanthocyanidin/Prodelphinidin Biosynthesis |
| MYB115 | R2R3-MYB | Poplar (Populus) | Activates PA biosynthetic genes; strongly upregulates F3'5'H, increasing prodelphinidin content. oup.comuvic.ca |
| MYB134 | R2R3-MYB | Poplar (Populus) | Activates PA biosynthetic genes, including those leading to prodelphinidins. oup.comuvic.ca |
| TRANSPARENT TESTA 2 (TT2) | R2R3-MYB | Arabidopsis thaliana | Key MYB factor in the MBW complex that regulates late biosynthetic genes in the PA pathway. oup.com |
| TRANSPARENT TESTA 8 (TT8) | bHLH | Arabidopsis thaliana | bHLH component of the MBW complex; regulates genes for PA and anthocyanin biosynthesis. oup.commdpi.comresearchgate.net |
| TRANSPARENT TESTA GLABRA 1 (TTG1) | WD40-Repeat | Arabidopsis thaliana | WDR protein that acts as a scaffold, stabilizing the MBW complex to regulate PA synthesis. oup.commdpi.com |
| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Cytochrome P450 | Various | A structural enzyme (not a TF) whose expression is a key control point; it creates the tri-hydroxylated B-ring necessary for prodelphinidin synthesis. oup.comacs.org |
Chemical Synthesis Routes for Prodelphinidin Oligomers
Total Synthesis Methodologies
The total synthesis of prodelphinidin oligomers is a challenging endeavor due to the inherent complexity of their structures, including multiple stereocenters and varied interflavan linkages. Key methodologies have been developed to overcome these challenges.
A cornerstone of prodelphinidin synthesis is the use of Lewis acids to catalyze the condensation reactions between flavan-3-ol (B1228485) units. These reactions typically involve an electrophilic flavan-3-ol species and a nucleophilic flavan-3-ol species. Lewis acids such as titanium tetrachloride (TiCl4), tin tetrachloride (SnCl4), trimethylsilyl (B98337) triflate (TMSOTf), and ytterbium triflate (Yb(OTf)3) are commonly employed to activate the electrophilic component, facilitating the formation of the interflavan bond mdpi.comresearchgate.netnii.ac.jpsemanticscholar.orgresearchgate.netmdpi.comnih.govsemanticscholar.org. Early methods often required an excess of the nucleophile to minimize polymerization and ensure efficient coupling nii.ac.jpsemanticscholar.orgresearchgate.net. However, significant advancements have led to the development of "equimolar condensation" strategies, which allow for the coupling of stoichiometric amounts of nucleophilic and electrophilic partners, thereby improving efficiency and simplifying purification researchgate.netnii.ac.jpsemanticscholar.orgresearchgate.netnih.govsemanticscholar.org. This approach is crucial for the controlled synthesis of specific oligomers.
To manage the numerous reactive hydroxyl groups on the flavan-3-ol monomers and to control regioselectivity and stereoselectivity during condensation, strategic use of protecting groups is essential. Benzyl (B1604629) (Bn) ethers are frequently used to protect the phenolic hydroxyl groups semanticscholar.orgacs.orgnih.govresearchgate.net. Benzylation is typically achieved using benzyl halides (e.g., BnBr) in the presence of a base, although this can sometimes be incompatible with base-sensitive functional groups atlanchimpharma.com. After the desired oligomerization, these benzyl protecting groups are removed, most commonly through catalytic hydrogenolysis. Palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)2/C, Pearlman's catalyst) are standard catalysts for this deprotection step, often carried out under a hydrogen atmosphere acs.orgnih.govresearchgate.netnih.gov. Other deprotection methods, such as using triethylsilane in situ with a catalyst, have also been explored nih.govresearchgate.netnih.gov. The choice of solvent and acidic additives can influence the rate and efficiency of hydrogenolysis atlanchimpharma.comnih.gov.
Achieving the correct stereochemistry at the interflavan bond (typically a C4-C8 or C4-C6 linkage) and at the C2 and C3 positions of the flavan-3-ol units is critical for synthesizing biologically relevant prodelphinidins. Stereoselective synthesis often relies on the inherent stereochemistry of the starting flavan-3-ol monomers and the reaction conditions employed. For instance, the use of specific Lewis acids and controlled reaction temperatures can influence the diastereoselectivity of the coupling mdpi.comsemanticscholar.orgnih.govthieme-connect.comresearchgate.net. Intramolecular condensation strategies have also been developed to enhance regioselectivity and stereocontrol, as seen in the synthesis of procyanidin (B600670) B6 mdpi.comresearchgate.net. The Mitsunobu reaction has also been utilized in the preparation of gallocatechin precursors for stereoselective synthesis researchgate.net.
Synthesis of Specific Prodelphinidin Oligomers
The methodologies described above have been applied to the synthesis of various dimeric and trimeric prodelphinidin structures.
The synthesis of dimeric prodelphinidins, such as prodelphinidin B1, B2, B3, B4, and B9 gallate, has been a significant focus in the field. These syntheses typically involve the Lewis acid-catalyzed condensation of protected gallocatechin or epigallocatechin units. For example, prodelphinidin B3 and B1 have been synthesized using Yb(OTf)3-mediated equimolar condensation researchgate.net. Research groups have also reported the synthesis of gallate derivatives of these dimers, such as procyanidin B2 and B3 gallates, using similar equimolar condensation techniques semanticscholar.orgnii.ac.jp. The stereoselective synthesis of specific dimeric prodelphinidins like catechin-(4α→8)-gallocatechin has also been achieved researchgate.net.
Table 1: Key Dimeric Prodelphinidin Synthesis Examples
| Prodelphinidin Dimer | Monomer Units | Interflavan Linkage | Key Synthetic Strategy | Representative Reagents/Catalysts | Citation(s) |
| Prodelphinidin B1 | Gallocatechin/Epigallocatechin | (4α→8) | Lewis acid-mediated equimolar condensation | Yb(OTf)3 | researchgate.net |
| Prodelphinidin B3 | Gallocatechin/Epigallocatechin | (4α→8) | Lewis acid-mediated equimolar condensation | Yb(OTf)3 | researchgate.net |
| Prodelphinidin B2 3-O-gallate | Gallocatechin/Epigallocatechin | (4β→8) | Equimolar condensation with gallate moiety | Yb(OTf)3 | semanticscholar.orgnii.ac.jp |
| Prodelphinidin B3 3-O-gallate | Gallocatechin/Epigallocatechin | (4β→8) | Equimolar condensation with gallate moiety | Yb(OTf)3 | semanticscholar.orgnii.ac.jp |
| Catechin-(4α→8)-gallocatechin | Catechin (B1668976), Gallocatechin | (4α→8) | Stereoselective synthesis via Mitsunobu reaction | Mitsunobu reagents | researchgate.net |
The synthesis of trimeric prodelphinidins, such as prodelphinidin C2, represents a further step in complexity. These syntheses often involve the condensation of a dimeric nucleophile with a monomeric electrophile, or vice versa. For instance, prodelphinidin C2 has been synthesized using Lewis acid-mediated equimolar condensation strategies, employing silver triflate (AgOTf) or silver tetrafluoroborate (B81430) (AgBF4) as catalysts for the coupling of dimeric catechin nucleophiles with monomeric catechin electrophiles researchgate.netwikipedia.org. The synthesis of specific trimers like Epigallocatechin-(4β→8)-gallocatechin-(4α→8)-catechin involves similar condensation approaches, building upon the established methodologies for dimer synthesis mdpi.comnii.ac.jpsemanticscholar.orgdntb.gov.uaorgsyn.org.
Table 2: Key Trimeric Prodelphinidin Synthesis Examples
| Prodelphinidin Trimer | Monomer Units | Interflavan Linkage(s) | Key Synthetic Strategy | Representative Reagents/Catalysts | Citation(s) |
| Prodelphinidin C2 | Catechin | (4α→8), (4α→8) | Lewis acid-mediated equimolar condensation | AgOTf, AgBF4 | researchgate.netwikipedia.org |
| Epigallocatechin-(4β→8)-gallocatechin-(4α→8)-catechin | Epigallocatechin, Gallocatechin, Catechin | (4β→8), (4α→8) | Lewis acid-mediated condensation | Not specified in snippet | mdpi.comnii.ac.jpsemanticscholar.orgdntb.gov.ua |
| Epicatechin-(4β→8)-epicatechin-(4β→8)-catechin | Epicatechin, Epicatechin, Catechin | (4β→8), (4β→8) | TMSOTf-catalyzed intermolecular coupling | TMSOTf | thieme-connect.com |
Compound List
Prodelphinidin
Procyanidin B1
Procyanidin B2
Procyanidin B3
Procyanidin B4
Procyanidin B6
Prodelphinidin B1
Prodelphinidin B2
Prodelphinidin B3
Prodelphinidin B4
Prodelphinidin B9 Gallate
Prodelphinidin C2
Epigallocatechin-(4β→8)-gallocatechin
Gallocatechin-(4α→8)-catechin
Epigallocatechin
Gallocatechin
Catechin
Epicatechin
Epigallocatechin-3-O-gallate (EGCG)
Catechin-3-O-gallate (CG)
Epigallocatechin-(4β→8)-epigallocatechin gallate (EGC-EGCG)
Procyanidin C1
Procyanidin C2
Epicatechin-(4β→8)-epicatechin-(4β→8)-epicatechin trimer
Catechin-(4α→8)-catechin-(4α→8)-catechin trimer
Epicatechin-(4β→8)-epicatechin-(4β→8)-catechin trimer
Epicatechin-(4β→8)-catechin-(4α→8)-epicatechin trimer
Prodelphinidin B4 3'-O-gallate
Prodelphinidin B2 3'-O-gallate
Extraction Methodologies for Prodelphinidins from Biological Matrices
Conventional Extraction Techniques
Conventional methods, primarily solid-liquid extraction, have been widely used for decades to obtain prodelphinidins from plant materials. unicampus.it These techniques, including maceration, infusion, and Soxhlet extraction, are foundational, though they often involve long extraction times and large volumes of organic solvents. unicampus.itnih.gov
Maceration and infusion are among the simplest and oldest extraction methods. Maceration involves soaking the plant material in a solvent at room temperature for an extended period, which can range from a day to several weeks, with occasional agitation. thedoublestrainer.comencyclopedia.pub This process is suitable for extracting thermolabile compounds but can be time-consuming. thedoublestrainer.comphiladelphia.edu.jo For instance, an infusion of blackcurrant (Ribes nigrum) leaves, a known source of prodelphinidins, is traditionally used and involves steeping the leaves in water. researchgate.netnih.gov Similarly, tinctures can be prepared by macerating plant matter in alcohol; opium tincture, for example, involves a multi-step maceration process first with hot water and then with alcohol to optimize the extraction of active constituents while minimizing the co-extraction of undesirable gummy materials. philadelphia.edu.jo
Infusion is a similar process but typically uses hot (often boiling) water poured over the plant material, which is allowed to steep for a shorter period, usually 10 to 20 minutes. thedoublestrainer.comphiladelphia.edu.jo This method is effective for softer plant parts like leaves and flowers. thedoublestrainer.com Studies on bayberry (Myrica rubra) leaves have explored hot water infusion to extract prodelphinidins, showing that extraction temperature significantly affects the composition of the extracts. researchgate.netjst.go.jp For example, in the Biqi cultivar, the highest yield for dimers and trimers was achieved at 75°C, whereas tetramers and larger polymers were best extracted at 100°C. researchgate.netjst.go.jp
Soxhlet extraction is a continuous solid-liquid extraction technique that uses a specialized apparatus to repeatedly wash the sample with a fresh portion of distilled solvent, allowing for a thorough extraction. gerli.commdpi.com While efficient, the primary drawback of the conventional Soxhlet method is the prolonged exposure of the extract to the boiling temperature of the solvent, which can lead to the degradation of heat-sensitive compounds like some flavonoids. mdpi.comhebmu.edu.cn
To mitigate these issues and improve efficiency, several modifications have been developed. Automated Soxhlet systems can perform warm or hot extractions and continuous extraction modes. gerli.com A significant advancement is the Focused Microwave-Assisted Soxhlet Extraction (FMASE), which combines the principles of Soxhlet extraction with microwave heating. gerli.com This hybrid technique drastically reduces extraction times and solvent consumption compared to the conventional method. gerli.com Another modification involves using "green solvents" like limonene (B3431351) as a substitute for traditional, more hazardous solvents such as hexane. gerli.com
The choice of solvent is a critical parameter in the extraction of prodelphinidins, as their polarity dictates solubility. Prodelphinidins are moderately polar compounds, making polar solvents and aqueous mixtures highly effective for their extraction. mdpi.comfoodandnutritionjournal.org
Commonly used solvents include acetone (B3395972), ethanol (B145695), and methanol, often mixed with water. scirp.org Aqueous acetone, particularly a 70% solution, is frequently cited as a highly efficient solvent for extracting proanthocyanidins (B150500), including prodelphinidins, from sources like bayberry leaves and grape pomace. jst.go.jpmdpi.com Mixtures of ethanol and water are also widely used, with studies showing that aqueous ethanol yields are often higher than those from pure ethanol or water alone. foodandnutritionjournal.org For instance, a 70% ethanol solution acidified with 0.5% acetic acid was found to be optimal for extracting catechins and polyphenols from Morinda citrifolia leaves. foodandnutritionjournal.org Methanol, another polar solvent, has also been employed, sometimes in combination with other solvents or acids to enhance extraction efficiency. nih.gov The addition of a small amount of acid, such as formic or acetic acid, to the solvent system can improve the stability and recovery of polyphenols by maintaining a low pH. foodandnutritionjournal.orgnih.gov
The selection of the ideal solvent system often depends on the specific plant matrix and the target prodelphinidin structures.
Table 1: Comparison of Conventional Solvents for Prodelphinidin Extraction
| Solvent System | Plant Source | Key Findings | Reference |
|---|---|---|---|
| Acetone-Water (70:30, v/v) | Bayberry Leaves | Effective for extracting prodelphinidins; used as a standard method for comparison. | jst.go.jp |
| Acetone-Water (56.93%) | Bayberry Leaves | Optimized conditions yielded 117.3 ± 5.1 mg/g of prodelphinidins. | nih.gov |
| Acetone-Water (80:20, v/v) | Brewers' Spent Grains | Optimal solvent for Ultrasound-Assisted Extraction of proanthocyanidins. | nih.gov |
| Ethanol-Water (50:50, v/v) | Erodium Glaucophyllum | Yielded higher total phenolic content compared to pure water extraction. | mdpi.com |
| Ethanol-Water (70:29.5, v/v) with 0.5% Acetic Acid | Morinda citrifolia Leaves | Showed the highest extraction yield (40%) and total catechin (B1668976) content. | foodandnutritionjournal.org |
| Methanol (60%) with 1% Formic Acid | Grape Pomace | Determined as the best method for procyanidin (B600670) extraction after optimization. | nih.gov |
Advanced and Green Extraction Technologies
In response to the drawbacks of conventional methods, advanced and "green" extraction technologies have gained prominence. These techniques, such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields. mdpi.comnih.gov
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. mdpi.com The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, disrupting the plant cell walls and enhancing the release of intracellular compounds into the solvent. mdpi.com This mechanism accelerates mass transfer, leading to shorter extraction times and increased efficiency. nih.govmdpi.com
UAE is considered an environmentally friendly method due to its reduced energy and solvent requirements. mdpi.com The effectiveness of UAE is influenced by several factors, including ultrasonic power, time, temperature, solvent type, and the solid-to-solvent ratio. nih.govmdpi.com Studies have demonstrated the successful application of UAE for extracting proanthocyanidins from various sources. For example, an optimized UAE method for brewers' spent grains using an 80/20 acetone/water mixture resulted in a yield of 1.01 mg/g, more than double that of a conventional extraction method. nih.gov Similarly, research on kiwi leaves has focused on optimizing UAE parameters like ultrasonic amplitude and temperature to maximize proanthocyanidin (B93508) yield. researchgate.net
Table 2: Research Findings on Ultrasound-Assisted Extraction (UAE) of Prodelphinidins
| Plant Source | Optimal Conditions | Yield | Key Outcome | Reference |
|---|---|---|---|---|
| Brewers' Spent Grains | 80/20 Acetone/Water, 55 min, 400 W | 1.01 mg/g (d.w.) | Yield was more than two times higher than conventional extraction. | nih.gov |
| Kiwi Leaves | Optimized with RSM (Amplitude, Time, Temp, Solvent Ratio) | Not specified in abstract | UAE was established as an efficient method for extracting proanthocyanidins. | researchgate.net |
| Erodium Glaucophyllum Roots | 50:50 Ethanol:Water | Not specified | Conventional extraction was found to be more efficient than UAE for releasing total phenolic compounds under the tested conditions. | mdpi.com |
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the moisture within the plant material. encyclopedia.pubnih.gov This rapid, localized heating creates internal pressure that ruptures the plant cell structure, facilitating the release of target compounds into the solvent. nih.gov A key advantage of MAE is the significant reduction in extraction time, often from hours to minutes. mdpi.com
MAE is considered a green technology due to its efficiency and lower energy consumption. mdpi.comnih.gov The primary parameters that can be optimized in MAE are temperature, extraction time, and solvent composition. nih.govmdpi.com For instance, when extracting proanthocyanidins from grape pomace, MAE reduced the extraction time from 1 hour (via maceration) to just 3.56 minutes, achieving a yield of 135 mg/g. mdpi.com In another study, MAE was optimized to extract polyphenols from date seeds, with the best conditions determined to be 46% ethanol at 62°C for 27.3 minutes. nih.gov
Table 3: Research Findings on Microwave-Assisted Extraction (MAE) of Prodelphinidins
| Plant Source | Optimal Conditions | Yield | Key Outcome | Reference |
|---|---|---|---|---|
| Grape Pomace | Choline Chloride:Lactic Acid, 3.56 min | 135 mg/g | Drastically reduced extraction time compared to conventional maceration (1 hour). | mdpi.com |
| Date Seeds | 46% Ethanol, 62°C, 27.3 min | 59 mg GAE/g | MAE was demonstrated as an effective and green technique for polyphenol extraction. | nih.gov |
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is recognized as an environmentally friendly "green" technology that employs a fluid above its critical temperature and pressure as the extraction solvent. mdpi.com Carbon dioxide (CO2) is the most commonly used solvent due to its mild critical conditions (31 °C and 74 bar), non-toxicity, and the ease with which it can be removed from the extract, leaving a pure, solvent-free product. mdpi.comiemjournal.com.my
The primary application of SFE in the context of prodelphinidins is often not for their direct extraction, as supercritical CO2 is non-polar and most effective for isolating lipophilic compounds. researchgate.net Prodelphinidins, being polar molecules, have low solubility in pure supercritical CO2. However, SFE serves as an excellent pre-treatment or fractionation step. By first using SFE, non-polar compounds like lipids and low molecular weight flavonoids can be selectively removed from the plant matrix. researchgate.net This initial step yields a residue that is enriched in polar compounds, including proanthocyanidins.
Subsequent extraction of this SFE-treated residue using conventional polar solvents (like ethanol or acetone mixtures) can lead to a more efficient isolation of prodelphinidins with higher purity. researchgate.net Research on cranberries has demonstrated that while SFE with CO2 did not extract oligomeric proanthocyanidins, it did alter the composition of the PAC fractions subsequently extracted from the residue, shifting the distribution toward a higher degree of polymerization. researchgate.net The efficiency of SFE can be modified by adjusting parameters such as pressure and temperature or by adding a polar co-solvent (modifier) like ethanol to the supercritical CO2, which can increase the solubility of more polar compounds like prodelphinidins. mdpi.comiemjournal.com.my
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient method for extracting analytes from solid and semi-solid matrices. numberanalytics.com The technique utilizes conventional liquid solvents at elevated temperatures (up to 200°C) and pressures (100-200 bar). numberanalytics.comresearchgate.net These conditions maintain the solvent in a liquid state well above its atmospheric boiling point. numberanalytics.comnumberanalytics.com
The high temperature reduces the viscosity of the solvent and increases the solubility of the target compounds, while the high pressure forces the solvent into the matrix pores, disrupting interactions between the analytes and the matrix. numberanalytics.comnumberanalytics.com This combination results in faster extraction times, lower solvent consumption, and higher extraction efficiency compared to traditional methods like maceration or Soxhlet extraction. numberanalytics.comresearchgate.net
PLE is particularly well-suited for the extraction of polar, thermolabile compounds like prodelphinidins from various plant sources. researchgate.net The automated nature of modern PLE systems allows for precise control over extraction parameters and the ability to perform multiple extractions on a single sample. nist.gov Studies have successfully applied PLE for the recovery of proanthocyanidins from matrices such as malt (B15192052) and grape seeds using polar solvents like ethanol-water mixtures. researchgate.net For instance, the extraction of phenolic compounds from grape pomace using PLE with 70% ethanol at 140°C resulted in significantly higher yields compared to conventional methods. researchgate.net
Enzymatically Assisted Extraction
Enzymatically Assisted Extraction (EAE) is a targeted approach that uses specific enzymes to break down plant cell wall components, such as cellulose, pectin, and hemicellulose. scielo.brnih.gov This degradation disrupts the structural integrity of the cell, releasing intracellular and bound phenolic compounds, including prodelphinidins, into the extraction solvent. scielo.brscielo.br Phenolics in plant materials exist in both soluble and insoluble-bound forms, with the latter being linked to cell wall macromolecules. nih.govembrapa.br EAE is particularly effective at liberating these more difficult-to-extract bound forms. scielo.br
The process offers several advantages, including mild reaction conditions (temperature and pH), which helps to preserve the structure of sensitive compounds, and high specificity, leading to increased extraction yields. scielo.brscielo.br
Different enzyme preparations can be used depending on the composition of the plant matrix.
Viscozyme , a multi-enzyme complex containing carbohydrases, has been shown to be effective in releasing prodelphinidin dimer A from winemaking by-products. nih.govembrapa.br
A combination of cellulase (B1617823), xylanase, and pectinase has been used to enhance the extraction of proanthocyanidins from Chinese quince. scielo.brscielo.br
Pronase has also been utilized, though in some studies, Viscozyme released a greater quantity and variety of phenolic compounds, including prodelphinidins. nih.govembrapa.br
Research has shown that EAE can significantly increase the yield of total phenolics and specific prodelphinidins compared to conventional solvent extraction alone. researchgate.netnih.gov
Optimization of Extraction Parameters
The efficiency of prodelphinidin extraction is critically dependent on several operational parameters. Optimization of these factors is essential to maximize yield and ensure the stability of the extracted compounds. Response surface methodology (RSM) is a common statistical tool used to optimize these multivariable processes. nih.gov
Key parameters that are frequently optimized include:
Solvent Concentration: The choice of solvent and its concentration, particularly when mixed with water, is crucial. For proanthocyanidins, hydroalcoholic solutions (e.g., ethanol-water or acetone-water mixtures) are commonly used. nih.gov Studies on bayberry leaves found that solvent concentration significantly affects prodelphinidin yield. nih.gov For quince peels, a higher percentage of ethanol in the solvent mixture improved extraction efficiency. mdpi.com
Temperature: Higher temperatures generally increase the solubility and diffusion rate of prodelphinidins. However, excessively high temperatures can cause thermal degradation. An optimal temperature balances extraction efficiency with compound stability. For sour cherry pomace, 75°C was found to be the optimum temperature for extracting phenolic compounds. nih.govresearchgate.net
Time: Extraction time must be sufficient to allow for complete diffusion of the target compounds from the matrix into the solvent. An equilibrium is typically reached after a certain period, beyond which the yield does not significantly increase. For phenolic compounds from sour cherry pomace, equilibrium was reached between 80 and 100 minutes. researchgate.net
Solid-to-Liquid Ratio: This ratio affects the concentration gradient between the solid matrix and the liquid solvent, which is the driving force for mass transfer. A lower solid-to-liquid ratio (i.e., more solvent) can enhance extraction but may lead to diluted extracts requiring further concentration. An optimal ratio of 1:12 (g/mL) was identified for sour cherry pomace. nih.govresearchgate.net
pH: The pH of the extraction medium can influence the stability and solubility of phenolic compounds. Acidification of the solvent (e.g., with formic or hydrochloric acid) is a common practice to improve the stability of proanthocyanidins during extraction. researchgate.netnih.gov
Analytical Characterization Techniques for Prodelphinidins
Chromatographic Separation and Detection Methods
Chromatographic techniques are fundamental for separating the complex mixtures of prodelphinidins present in plant extracts, allowing for subsequent identification and quantification.
HPLC, coupled with various detection methods, is a cornerstone for analyzing prodelphinidins.
Diode-Array Detection (DAD) : HPLC-DAD allows for the acquisition of UV-Vis spectra of eluting compounds, aiding in the preliminary identification and purity assessment of prodelphinidins based on their characteristic absorption maxima, typically around 280 nm jst.go.jpmeasurlabs.comopenagrar.de. This technique is widely used for qualitative and quantitative analysis of phenolic compounds jst.go.jpmeasurlabs.comopenagrar.de.
UV-Electrospray Ionization Mass Spectrometry (UV-ESIMS) : Coupling HPLC with ESI-MS provides molecular weight information, which is crucial for identifying prodelphinidin monomers and oligomers. ESIMS can generate pseudomolecular ions, allowing for the determination of molecular formulas and fragmentation patterns when coupled with tandem MS (MS/MS) jst.go.jpresearchgate.nettandfonline.comnih.govresearchgate.net. Studies have utilized this approach to separate and detect dimers to tetramers of prodelphinidins, providing insights into their composition jst.go.jpresearchgate.net. For instance, prodelphinidin B3 has been identified with a mass spectrum showing characteristic fragment ions researchgate.net.
Mass Spectrometry (MS) : HPLC-MS, particularly with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), is indispensable for elucidating the complex structures of proanthocyanidins (B150500), including prodelphinidins. Techniques like UHPLC-MS/MS can achieve depolymerization in the ion source, allowing for the analysis of both oligomers and polymers by fragmenting them into their constituent units nih.govnih.govreading.ac.ukmdpi.com. This enables the quantification of terminal and extension units and the estimation of the mean degree of polymerization nih.govreading.ac.uk. HRMS, such as Q-TOF or Orbitrap, provides exact masses, facilitating the determination of molecular formulas for identified prodelphinidins mdpi.comacs.orgacs.org.
Fluorescence Detection : While less commonly detailed for prodelphinidins specifically in the provided search results compared to UV or MS, fluorescence detection can offer enhanced sensitivity for certain phenolic compounds after derivatization or if they possess inherent fluorescent properties.
UHPLC-MS/MS represents a significant advancement for analyzing complex proanthocyanidin (B93508) mixtures, including prodelphinidins. Its high resolution and sensitivity allow for rapid qualitative and quantitative analysis directly from crude plant extracts nih.govnih.govreading.ac.ukmdpi.com. This technique enables the separation and identification of a vast array of prodelphinidin structures, including oligomers and polymers, by utilizing fragmentation patterns and accurate mass measurements nih.govnih.govreading.ac.ukmdpi.com. It is particularly effective in distinguishing between procyanidins and prodelphinidins and estimating their relative ratios and degrees of polymerization within complex matrices nih.govreading.ac.ukmdpi.comresearchgate.net.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is employed to separate compounds based on their molecular size. For prodelphinidins, which can exist as large polymers, GPC is valuable for determining their molecular weight distribution nih.govresearchgate.nethplc.eu. This technique can provide fractions enriched in procyanidins and prodelphinidins, which can then be further analyzed by other methods nih.gov. GPC can estimate weight-average molecular weights, providing a general overview of the polymeric nature of prodelphinidin samples researchgate.net.
Prodelphinidins, being non-volatile polyphenols, are not directly amenable to GC-MS analysis. However, GC-MS can be utilized after derivatization, typically involving silylation (e.g., trimethylsilyl (B98337), TMS), to convert them into more volatile compounds contaminantdb.cahmdb.cafoodb.cafoodb.cahmdb.ca. GC-MS of these derivatives can then provide structural information and aid in the identification of specific prodelphinidin structures or their breakdown products. Predicted GC-MS spectra for derivatives of prodelphinidin A1 and prodelphinidin B are available, indicating the potential application of this technique for specific analyses hmdb.cafoodb.cafoodb.cahmdb.ca.
Spectroscopic and Spectrophotometric Approaches
Spectroscopic methods are crucial for detailed structural elucidation, complementing the separation and identification capabilities of chromatography.
NMR spectroscopy is the gold standard for definitive structural determination of organic compounds, including prodelphinidins.
1D and 13C NMR : These techniques provide fundamental information about the number and types of protons and carbons in a molecule. Characteristic signals for the A-ring and B-ring carbons of flavan-3-ol (B1228485) units, as well as gallate ester groups, are observed in the spectra of prodelphinidins plos.orgingentaconnect.comacgpubs.org. For example, the presence of galloylated units is indicated by specific carbon signals around 166 ppm (carbonyl) and 110 ppm for the galloyl ring plos.orgingentaconnect.com. The distinction between procyanidins and prodelphinidins can be inferred from B-ring carbon signals, with prodelphinidins showing characteristic signals around 146 ppm for C-3' and C-5' hydroxylated carbons, whereas procyanidins show signals around 115-116 ppm for C-2', C-5' and 119 ppm for C-6' acgpubs.org.
2D NMR Techniques (HSQC, HMBC, COSY, NOESY) : These advanced NMR experiments are essential for establishing connectivity and stereochemistry.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly bonded to carbons, helping to assign proton and carbon resonances. It is particularly useful for determining the number of different types of protons and their directly attached carbons. HSQC can also be used to estimate procyanidin (B600670)/prodelphinidin (PC/PD) ratios and cis/trans-flavan-3-ol ratios in condensed tannin samples ingentaconnect.comresearchgate.netnih.govresearchgate.netacs.orgscience.gov.
COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) : COSY reveals proton-proton couplings, aiding in the assignment of proton signals within flavan-3-ol units. NOESY provides information about through-space proximity of protons, which is vital for determining stereochemistry and conformational aspects of the molecules nih.govacs.org.
NMR analysis, often performed on peracetylated derivatives to improve solubility and spectral resolution, has been instrumental in elucidating the structures of new prodelphinidin dimers and trimers, including A-type dimers ingentaconnect.comnih.govresearchgate.netacs.org.
Compound List:
Proanthocyanidins (PAs)
Prodelphinidins (PDs)
Procyanidins (PCs)
(epi)gallocatechin ((E)GC)
(epi)catechin ((E)C)
(epi)gallocatechin gallate ((E)GCG)
(epi)catechin gallate ((E)CG)
Prodelphinidin A1
Prodelphinidin A2 3'-gallate
Prodelphinidin B
Prodelphinidin B3
Prodelphinidin C2
A-type prodelphinidin dimers
B-type prodelphinidin linkages
Gallocatechin
Epigallocatechin
Epicatechin
Cyanidin-3-glucoside
Delphinidin-3-O-glucoside
Delphinidin-3-rutinoside
Cyanidin-3-rutinoside
Structure Activity Relationship Sar Studies of Prodelphinidins
Influence of Degree of Polymerization on Biological Actions
The degree of polymerization (DP), which refers to the number of flavan-3-ol (B1228485) units in a prodelphinidin polymer, is a critical determinant of its biological activity. Generally, an increase in DP is associated with enhanced biological effects, although this relationship is not always linear and can be influenced by the specific activity being measured.
Research has consistently shown that higher DP in proanthocyanidins (B150500), including prodelphinidins, leads to a greater capacity to precipitate proteins. nih.govnih.gov This is a key mechanism behind their bioactivity. For instance, a strong positive correlation (r = 0.79) has been observed between the mean degree of polymerization (mDP) and protein precipitation capacity (PPC). nih.govnih.gov Fractions with larger polymers (mDP = 35–40) have demonstrated significantly higher PPC compared to those with a low mDP (< 5). nih.gov This enhanced interaction with proteins is thought to be due to the increased number of hydroxyl groups and aromatic rings in larger polymers, which facilitates more extensive hydrogen bonding and hydrophobic interactions with proteins. nih.gov
In the context of antioxidant activity, the relationship with DP is more complex. Some studies have found a positive correlation between DP and antioxidant capacity up to a certain point. For example, antioxidant activities were found to be positively correlated with mDP when the mDP is less than 10. plos.org However, beyond this optimal length, the antioxidant activity may plateau or even decrease. plos.org This could be due to steric hindrance in larger molecules, which may limit the accessibility of the active hydroxyl groups to free radicals.
It is also important to note that a higher degree of polymerization can influence the bioavailability of prodelphinidins. nih.gov Larger polymers are generally less readily absorbed in the gut, which can limit their systemic effects but may enhance their local actions within the gastrointestinal tract. nih.gov
Table 1: Influence of Mean Degree of Polymerization (mDP) on Protein Precipitation Capacity (PPC)
| mDP Range | Mean PPC (m² mol⁻¹) |
|---|---|
| < 5 | 1.0 x 10³ |
| 35–40 | 16.5 x 10³ |
Data derived from a study on various proanthocyanidins. nih.gov
Impact of B-ring Hydroxylation Pattern
The hydroxylation pattern of the B-ring in the constituent flavan-3-ol units is a key structural feature that distinguishes different classes of proanthocyanidins and significantly influences their biological activities. Prodelphinidins are characterized by a tri-hydroxylated B-ring (pyrogallol group), which sets them apart from procyanidins (di-hydroxylated B-ring; catechol group) and propelargonidins (mono-hydroxylated B-ring). nih.gov
The greater number of hydroxyl groups on the B-ring of prodelphinidins generally enhances their antioxidant and free radical scavenging activities. nih.govnih.gov This is because the hydroxyl groups are the primary sites for donating a hydrogen atom to neutralize free radicals. The 3',4',5'-trihydroxy substitution pattern in prodelphinidins provides more sites for this activity compared to the 3',4'-dihydroxy pattern in procyanidins. nih.gov
The B-ring hydroxylation pattern also plays a role in the protein precipitation capacity of prodelphinidins. Studies have suggested that large prodelphinidin-based condensed tannins demonstrate a greater protein precipitating capacity than large procyanidin-based ones. researchgate.net This enhanced interaction with proteins is likely due to the increased potential for hydrogen bonding afforded by the additional hydroxyl group.
Furthermore, the hydroxylation pattern can affect the color and stability of the compounds. The increased hydroxylation in prodelphinidins, which can be converted to the anthocyanidin delphinidin (B77816), contributes to violet and blue colors in plants, whereas the di-hydroxylated procyanidins are precursors to the red-pigmented cyanidin. nih.gov
Role of Interflavan Linkage Types (A-type vs. B-type, C4-C8 vs. C4-C6)
The linkage between the individual flavan-3-ol units in prodelphinidin oligomers and polymers is another crucial structural determinant of their biological activity. These linkages can be of two main types: B-type, which consists of a single C-C bond, and A-type, which has an additional ether linkage. mdpi.com
B-type proanthocyanidins are the more common type and are formed by a single bond between the C4 position of the upper unit and either the C8 or C6 position of the lower unit (C4-C8 or C4-C6 linkage). mdpi.com The C4-C8 linkage is generally more prevalent than the C4-C6 linkage. A-type proanthocyanidins, on the other hand, have a second linkage, an ether bond, between the C2 position of the upper unit and an oxygen at either the C7 or C5 position of the lower unit. mdpi.com
While much of the research on the influence of linkage type has focused on procyanidins, it is reasonable to infer that similar principles apply to prodelphinidins. The specific impact of A-type versus B-type and C4-C8 versus C4-C6 linkages on the biological actions of prodelphinidins is an area that requires further investigation to fully elucidate the structure-activity relationships.
Significance of Galloyl Moieties and other Substitutions
The presence of galloyl moieties, which are esters of gallic acid attached to the flavan-3-ol core, significantly enhances the biological activities of prodelphinidins. nih.gov This substitution is most commonly found at the C3 position of the C-ring. mdpi.com
Galloylation has been shown to increase the protein precipitation capacity of proanthocyanidins. nih.gov The additional phenolic hydroxyl groups provided by the galloyl group offer more sites for hydrogen bonding and hydrophobic interactions with proteins. nih.gov This stronger interaction with proteins is a key factor in many of the biological effects attributed to galloylated prodelphinidins.
The antioxidant activity of prodelphinidins is also potentiated by the presence of galloyl groups. mdpi.com The tri-hydroxyl arrangement on the galloyl moiety is a potent free radical scavenger. Studies have shown that galloylated catechins, the building blocks of prodelphinidins, exhibit stronger antioxidant and anti-inflammatory properties than their non-galloylated counterparts. mdpi.com
Furthermore, galloylation can influence other biological activities. For instance, prodelphinidin gallates have been reported to exhibit greater hypoglycemic activities. researchgate.net The presence of the galloyl group has also been linked to enhanced anti-inflammatory effects, as demonstrated by the ability of a tea-derived prodelphinidin with a galloyl group to inhibit key inflammatory enzymes. nih.gov However, it is worth noting that the ester linkage of the galloyl moiety can be unstable and susceptible to hydrolysis, which may affect the long-term stability of the biological effect. nih.gov
Table 2: Effect of Galloylation on Biological Activities of Prodelphinidins
| Biological Activity | Effect of Galloylation |
|---|---|
| Protein Precipitation Capacity | Increased |
| Antioxidant Activity | Increased |
| Anti-inflammatory Activity | Increased |
| Hypoglycemic Activity | Increased |
Quantitative Structure-Activity Relationships (QSAR) Modeling for Prodelphinidins
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov These models can help in predicting the activity of new compounds and in understanding the structural features that are most important for a particular biological effect. nih.gov
While QSAR studies have been conducted on flavonoids in general, there is a limited number of studies specifically focused on prodelphinidins. mdpi.commdpi.com However, the principles of QSAR can be applied to this class of compounds. A QSAR model for prodelphinidins would typically involve the calculation of various molecular descriptors that quantify different aspects of their structure, such as electronic properties, hydrophobicity, and steric features.
For example, descriptors related to the number and position of hydroxyl groups, the degree of polymerization, the presence of galloyl moieties, and the type of interflavan linkage would be important inputs for a QSAR model of prodelphinidins. nih.gov The model would then use statistical methods, such as partial least squares regression, to build a mathematical equation that relates these descriptors to a measured biological activity, such as antioxidant capacity or enzyme inhibition. mdpi.com
The development of robust QSAR models for prodelphinidins could accelerate the discovery of potent bioactive compounds and provide deeper insights into their mechanisms of action. However, the structural complexity and diversity of prodelphinidins present significant challenges for the development of accurate and predictive QSAR models. nih.gov
Correlations between Prodelphinidin Structure and Protein Precipitation Capacity (PPC)
The ability of prodelphinidins to precipitate proteins is a fundamental aspect of their biological activity and is strongly influenced by their chemical structure. nih.gov Several structural features have been identified as key determinants of the protein precipitation capacity (PPC) of prodelphinidins.
As discussed in section 7.1, the mean degree of polymerization (mDP) is a major factor, with a higher mDP generally leading to a greater PPC. nih.govnih.gov This is attributed to the increased number of binding sites available for interaction with proteins in larger polymers.
The proportion of prodelphinidin units in a proanthocyanidin (B93508) mixture also plays a significant role. nih.gov A higher proportion of prodelphinidins, with their tri-hydroxylated B-rings, is associated with a stronger protein precipitation ability compared to procyanidins. researchgate.net This is likely due to the increased capacity for hydrogen bonding.
Galloylation is another critical factor that enhances PPC. The addition of galloyl groups provides extra phenolic hydroxyls that can participate in hydrogen bonding and hydrophobic interactions with proteins, thereby strengthening the prodelphinidin-protein complex. nih.gov
Table 3: Summary of Structural Features Influencing Protein Precipitation Capacity (PPC)
| Structural Feature | Influence on PPC |
|---|---|
| Mean Degree of Polymerization (mDP) | Positive correlation; higher mDP leads to higher PPC. nih.govnih.gov |
| Prodelphinidin Proportion | Positive correlation; higher proportion of prodelphinidin units increases PPC. nih.govresearchgate.net |
| Galloylation | Positive correlation; presence of galloyl moieties enhances PPC. nih.gov |
Mechanistic Investigations of Prodelphinidins in Biological Systems in Vitro and Animal Models
Modulation of Cellular Signaling Pathways
Prodelphinidins have been shown to interact with and modulate a complex network of intracellular signaling cascades that are fundamental to cellular processes such as growth, proliferation, inflammation, and survival.
The mitogen-activated protein kinase (MAPK) pathways, which include the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinase pathways, are crucial for transducing extracellular signals to cellular responses. nih.govresearchgate.net Delphinidin (B77816), a primary monomer of prodelphinidins, has been found to abrogate the phosphorylation of MAPKs in a sequential manner. nih.gov In studies involving hepatocyte growth factor (HGF)-stimulated cells, delphinidin inhibited the HGF-induced phosphorylation and activation of the Ras-ERK MAPK pathway. nih.gov This cascade involves the sequential activation of Ras, Raf, MEK, and finally ERK. nih.gov Delphinidin treatment was observed to significantly inhibit the phosphorylation of Raf-1, MEK1/2, and ERK1/2. nih.gov The JNK and p38 MAPK pathways, often activated by stress stimuli like pro-inflammatory cytokines, are also implicated as targets. researchgate.net The balance between these different MAPK cascades can be critical in determining cellular outcomes, and the ability of prodelphinidins to modulate these pathways highlights a key mechanism of their biological activity. nih.gov
| Pathway | Key Proteins Modulated | Observed Effect | Model System |
|---|---|---|---|
| ERK Pathway | Raf-1, MEK1/2, ERK1/2 | Inhibition of phosphorylation | HGF-stimulated MCF-10A cells |
| JNK Pathway | JNK | Modulation of phosphorylation and activation | Various cellular models in response to stress stimuli |
| p38 Pathway | p38 | Modulation of phosphorylation and activation | Various cellular models in response to stress stimuli |
Nuclear factor-kappaB (NF-κB) and Activator Protein-1 (AP-1) are transcription factors that play pivotal roles in regulating the expression of genes involved in inflammation and immune responses. nih.govnih.gov Prodelphinidins have demonstrated the ability to interfere with the activation of these factors. Delphinidin has been shown to inhibit the nuclear translocation of the NF-κB/p65 subunit and prevent the degradation of its inhibitory proteins, IκBα and IκBβ, in activated cells. nih.gov The suppression of NF-κB activity is a key mechanism by which delphinidin inhibits the expression of inflammatory mediators. researchgate.net Studies on other flavan-3-ols and dimeric procyanidins have shown they can modulate NF-κB activation at multiple stages, including the prevention of IκB kinase (IKK) phosphorylation and the direct inhibition of NF-κB binding to its DNA consensus sequence. stonybrookmedicine.edu This interference with NF-κB and AP-1 signaling pathways provides a molecular basis for the anti-inflammatory properties attributed to prodelphinidins. frontiersin.org
| Transcription Factor | Mechanism of Interference | Downstream Consequence | Model System |
|---|---|---|---|
| NF-κB | Inhibition of IκBα/β degradation; prevention of p65 nuclear translocation | Reduced expression of inflammatory genes | Activated MCF-10A cells; Jurkat T cells |
| AP-1 | Modulation of upstream signaling (e.g., MAPK pathways) | Reduced expression of AP-1 target genes | Pancreatic tumor cells; Murine embryonic fibroblasts |
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. mdpi.com Its deregulation is common in various diseases. mdpi.com Delphinidin has been identified as a potent modulator of this pathway, capable of inhibiting key kinases involved in its activation. nih.govnih.gov Research indicates that delphinidin can directly interact with and inhibit PI3K isoforms (α, c2β, γ) and mTOR. nih.gov By targeting both upstream (PI3K/Akt) and downstream (mTOR) components, delphinidin effectively compromises cell proliferation and survival signals. nih.govresearchgate.netresearchgate.net Specifically, delphinidin treatment has been shown to suppress the phosphorylation and activation of PI3K and Akt, and also decrease the phosphorylation of mTOR and its downstream effector, p70S6K. nih.gov This dual inhibition disrupts the entire signaling axis, leading to reduced cell growth and angiogenesis. researchgate.net
| Component | Observed Effect | Model System |
|---|---|---|
| PI3K | Inhibition of activation | HGF-stimulated MCF-10A cells; Normal human epidermal keratinocytes (NHEKs) |
| Akt | Inhibition of phosphorylation | HGF-stimulated MCF-10A cells; NHEKs |
| mTOR | Inhibition of phosphorylation; direct binding | HGF-stimulated MCF-10A cells; NHEKs |
| p70S6K | Inhibition of phosphorylation | HGF-stimulated MCF-10A cells; NHEKs |
The Notch signaling pathway is critical for regulating cell fate decisions, proliferation, and apoptosis. nih.gov Dysregulation of this pathway is implicated in carcinogenesis. nih.gov Specific prodelphinidins have been found to directly target the Notch1 receptor. A study investigating prodelphinidin B-2,3,3''-O-gallate, derived from the chemical oxidation of epigallocatechin-3-gallate (EGCG), demonstrated its ability to inhibit the Notch1 signaling pathway in triple-negative breast cancer cells. nih.gov Mechanistic studies revealed that this compound directly binds to Notch1 with high affinity. nih.gov This binding interferes with Notch1 processing; treatment with the compound led to a decrease in the protein expression levels of cleaved-Notch1, the active form of the receptor, while the levels of full-length Notch1 remained stable. nih.gov This suggests that certain prodelphinidins can act as direct inhibitors of Notch1 activation, representing a significant mechanism for influencing cell fate.
Effects on Gene Expression and Enzyme Activity
Beyond modulating signaling cascades, prodelphinidins also exert influence at the level of gene expression and the catalytic activity of key enzymes, particularly those involved in inflammatory processes.
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2), which are potent mediators of inflammation and pain. nih.govamegroups.org Delphinidin has been shown to be a potent inhibitor of COX-2 expression and PGE2 production. researchgate.net In studies using human osteoarthritic chondrocytes stimulated with the pro-inflammatory cytokine interleukin-1β (IL-1β), delphinidin effectively repressed the IL-1β-induced increase in COX-2 mRNA and protein levels. researchgate.net This suppression of COX-2 expression directly translated to a significant reduction in the production and release of PGE2. researchgate.net The inhibitory effect on COX-2 expression is linked to delphinidin's ability to suppress NF-κB activity, as NF-κB is a key transcription factor for the COX-2 gene. researchgate.net
| Target | Effect | Upstream Regulator | Model System |
|---|---|---|---|
| COX-2 mRNA | Suppression of IL-1β-induced expression | NF-κB | Human osteoarthritic chondrocytes |
| COX-2 Protein | Suppression of IL-1β-induced expression | NF-κB | Human osteoarthritic chondrocytes |
| PGE2 Synthesis | Inhibition of IL-1β-induced production | COX-2 | Human osteoarthritic chondrocytes |
Regulation of Inducible Nitric Oxide Synthase (iNOS) and Pro-inflammatory Cytokine (IL-6, MCP-1, TNF-alpha) Expression
Prodelphinidins, as part of the larger class of proanthocyanidins (B150500), have demonstrated significant modulatory effects on key inflammatory mediators. The inflammatory process involves a complex cascade of signaling molecules, including inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines. Excessive production of nitric oxide (NO) by iNOS and elevated levels of cytokines like Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-alpha) are hallmarks of many inflammatory conditions. nih.govnih.gov
Research on proanthocyanidins suggests a potent capacity to suppress these inflammatory pathways. For instance, studies on lipophilic grape seed proanthocyanidin (B93508) (LGSP) in combination with camellia oil showed a synergistic suppression of NO, TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. mdpi.com This anti-inflammatory action was attributed to the suppression of the NF-κB and MAPK signaling pathways, which are crucial for the transcription of pro-inflammatory genes. mdpi.com Similarly, grape seed proanthocyanidin extract (GSPE) has been shown to inhibit IL-17-induced IL-6 production in human pulmonary epithelial cells, further highlighting the role of this class of compounds in modulating cytokine expression. nih.gov
Specifically concerning TNF-alpha, procyanidin (B600670) B2 3,3″-di-O-gallate (PCB2DG), a related proanthocyanidin, was found to regulate TNF-α production from CD4+ T cells by inhibiting glycolytic activity through the mTOR-HIF-1 pathway. nih.gov While direct studies on prodelphinidins and MCP-1 are less common, MCP-1 is a critical chemokine that regulates the migration of monocytes and macrophages to sites of inflammation, and its pathway is often co-regulated with other pro-inflammatory cytokines that are known to be inhibited by proanthocyanidins. nih.govnih.gov The collective evidence indicates that prodelphinidins likely share the broader anti-inflammatory properties of proanthocyanidins by downregulating the expression of iNOS and key pro-inflammatory cytokines.
Impact on Matrix Metalloproteinases and Cartilage Metabolism
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of extracellular matrix (ECM) components, such as collagen and proteoglycans. mdpi.com In pathologies like osteoarthritis, the dysregulation of MMPs, particularly the collagenase MMP-13, leads to the progressive destruction of articular cartilage. nih.govnih.gov MMP-13 is considered a major catabolic factor in osteoarthritis due to its potent ability to cleave type II collagen, the primary structural protein in cartilage. nih.gov
Prodelphinidins and related flavonoids are being investigated for their potential to inhibit MMP activity and protect cartilage. Natural compounds such as epigallocatechin-3-gallate (EGCG), which shares structural similarities with prodelphinidin gallates, have been shown to indirectly inhibit MMP-13 expression in chondrocytes, thereby preventing matrix degradation. The upregulation of MMPs in cartilage is often driven by pro-inflammatory cytokines like IL-1β and TNF-α, which are known to be suppressed by proanthocyanidins. nih.gov By inhibiting these upstream inflammatory signals, prodelphinidins may consequently reduce the expression and activity of destructive MMPs in joint tissues. This mechanism suggests a chondroprotective potential for prodelphinidins by helping to maintain the balance between ECM synthesis and degradation in cartilage metabolism. researchgate.net
Induction of Cellular Apoptosis and Cell Cycle Arrest
A significant area of investigation into the biological activity of prodelphinidins is their anti-proliferative effect on cancer cells, which is often mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.govnih.gov
Several specific prodelphinidin compounds have been shown to exert these effects across various cancer cell lines. Prodelphinidin B-2 3,3'-di-O-gallate (PB233'OG), isolated from Myrica rubra, inhibits the proliferation of A549 lung carcinoma cells and induces apoptosis. nih.gov This same compound also triggers apoptosis in human breast adenocarcinoma MCF-7 cells through a Fas-mediated pathway. oup.com Similarly, Prodelphinidin B-2,3,3”-O-gallate demonstrated high efficacy in inhibiting triple-negative breast cancer cells by inducing apoptosis. nih.gov Synthetic prodelphinidin B3 and C2 have also been reported to have significant antitumor activity against human prostate cancer cells, with their mechanism of action linked to the induction of apoptosis and cell cycle arrest. researchgate.net
These findings indicate that prodelphinidins can selectively target cancer cells, interfering with their uncontrolled proliferation by activating intrinsic cell death programs and checkpoints in the cell cycle.
Activation of Caspase-3
The execution phase of apoptosis is largely dependent on a family of cysteine proteases known as caspases. illinois.edu Caspase-3 is a key executioner caspase, and its activation is a central event in the apoptotic cascade, leading to the cleavage of numerous cellular proteins and ultimately, cell death. illinois.edu
Mechanistic studies have confirmed that the pro-apoptotic activity of prodelphinidins involves the activation of this critical enzyme.
Research on synthetic prodelphinidin B3 and C2 revealed that their ability to inhibit the growth of prostate cancer cells was associated with the activation of caspase-3. researchgate.net
Prodelphinidin B-2,3,3”-O-gallate was found to markedly increase the expression levels of cleaved-caspase-3 and cleaved-caspase-9 in MDA-MB453 breast cancer cells, indicating that caspase activation plays a crucial role in its apoptosis-inducing mechanism. nih.gov
The related anthocyanidin, delphinidin , has also been shown to sensitize prostate cancer cells to TRAIL-induced apoptosis through pathways that result in the activation of effector caspases, including caspase-3 and caspase-7. nih.gov
This activation of caspase-3 underscores a specific molecular mechanism by which prodelphinidins execute the apoptotic program in cancer cells.
Cell Cycle Distribution Analysis (e.g., G0/G1 phase arrest)
In addition to inducing apoptosis, prodelphinidins disrupt cancer cell proliferation by causing cell cycle arrest, a state where the cell is prevented from progressing to the next phase of division. Flow cytometry analysis in multiple studies has consistently shown that prodelphinidins can block the cell cycle, particularly at the G0/G1 checkpoint. nih.govnih.gov This checkpoint is a critical control point that regulates the transition from a resting phase (G0/G1) to the DNA synthesis phase (S).
Specific research findings include:
Prodelphinidin B-2 3'-O-gallate from green tea leaf was found to block cell cycle progression in the G0/G1 phase in A549 lung cancer cells. nih.gov
Similarly, Prodelphinidin B-2 3,3'-di-O-gallate also inhibited the proliferation of A549 cells by arresting the cell cycle in the G0/G1 phase. nih.gov
The mechanism for this G0/G1 arrest has been linked to the increased expression of the cyclin-dependent kinase inhibitor p21/WAF1, which acts as a brake on cell cycle progression. nih.govnih.gov
This ability to induce G0/G1 arrest prevents cancer cells from replicating their DNA, thereby effectively halting their proliferation. mdpi.com
Table 1: Effect of Prodelphinidins on Apoptosis and Cell Cycle Arrest in Cancer Cell Lines
| Compound | Cell Line | Effect | Mechanism Highlight | Reference(s) |
|---|---|---|---|---|
| Prodelphinidin B-2 3,3'-di-O-gallate | A549 (Lung) | G0/G1 Arrest & Apoptosis | Induction of p21/WAF1, Fas/FasL pathway | nih.gov |
| Prodelphinidin B-2 3'-O-gallate | A549 (Lung) | G0/G1 Arrest & Apoptosis | p53-independent induction of p21/WAF1 | nih.gov |
| Prodelphinidin B-2 3,3'-di-O-gallate | MCF-7 (Breast) | Apoptosis | Fas/Fas Ligand pathway | oup.com |
| Prodelphinidin B-2,3,3”-O-gallate | MDA-MB453 (Breast) | Apoptosis | Activation of caspase-3/9 | nih.gov |
| Prodelphinidin B3 and C2 | PC-3 (Prostate) | G0/G1 Arrest & Apoptosis | Activation of caspase-3 | researchgate.net |
Interactions with Biological Macromolecules and Ions (e.g., Proteins, Metallic Ions)
Prodelphinidins, as a class of condensed tannins, possess a chemical structure rich in hydroxyl groups, which facilitates their interaction with other biological molecules, including proteins and metallic ions. nih.gov These interactions are fundamental to many of their biological effects.
Tannins are well-known for their ability to bind to and precipitate proteins. nih.gov This interaction is driven by the formation of hydrogen bonds and hydrophobic interactions between the polyphenol and the protein, particularly proline-rich proteins. nih.gov This binding can lead to the formation of soluble or insoluble complexes, which can modulate enzyme activity and other protein functions.
Furthermore, condensed tannins are effective chelators of metal ions. nih.gov The catechol and galloyl groups present on the flavan-3-ol (B1228485) units of prodelphinidins provide ideal sites for chelating metallic ions such as iron (Fe²⁺, Fe³⁺), aluminum (Al³⁺), copper (Cu²⁺), and zinc (Zn²⁺). nih.gov Studies have shown that Fe³⁺, Al³⁺, and Fe²⁺ are particularly effective quenchers of the intrinsic fluorescence of condensed tannins, indicating a strong binding interaction. nih.gov The interaction with metal ions can also influence the tannin-protein relationship; the addition of certain metal ions can enhance the precipitation of tannin-protein complexes by forming coordination bonds that further cross-link the macromolecules. nih.govresearchgate.net
In Vitro Model Systems for Mechanistic Studies
The elucidation of the molecular mechanisms of prodelphinidins relies heavily on the use of various in vitro model systems. These models provide controlled environments to study specific cellular and molecular events without the complexities of a whole organism.
The most common in vitro models are two-dimensional (2D) cell cultures using established cancer cell lines. As detailed in the preceding sections, cell lines such as A549 (lung carcinoma), MCF-7 and MDA-MB453 (breast adenocarcinoma), and PC-3 (prostate cancer) have been instrumental in demonstrating the effects of prodelphinidins on apoptosis, cell cycle, and inflammatory signaling. nih.govoup.comnih.govresearchgate.net These models are crucial for initial screening and for dissecting specific pathways, for example, by using flow cytometry for cell cycle analysis or Western blotting to measure protein expression.
More advanced in vitro systems are also being developed to better mimic the physiological conditions of human tissues. These include three-dimensional (3D) cell cultures, spheroids, and organoids, which allow cells to grow in a structure that more closely resembles an in vivo microenvironment. While specific studies using these advanced models for prodelphinidins are emerging, they represent the future of mechanistic investigation, offering greater insight into how these compounds might behave in complex biological systems.
Cell Lines (e.g., Macrophages, Chondrocytes, Prostate Cancer Cells)
Prodelphinidins have been the subject of in vitro studies to elucidate their mechanisms of action at the cellular level. Research has focused on various cell lines, including macrophages, chondrocytes, and prostate cancer cells, to understand their anti-inflammatory and anti-cancer properties.
In studies involving macrophages , such as the murine RAW 264.7 cell line, proanthocyanidins, a class of compounds that includes prodelphinidins, have been shown to suppress inflammatory markers. These compounds can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2). The underlying mechanism often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Investigations using human chondrocytes have revealed the potential of prodelphinidins in the context of osteoarthritis. Prodelphinidins isolated from Ribes nigrum (blackcurrant) leaves have demonstrated the ability to influence chondrocyte metabolism. Specifically, certain prodelphinidin fractions have been observed to stimulate the production of proteoglycans and type II collagen, which are essential components of the cartilage matrix. nih.gov Furthermore, these compounds can reduce the synthesis of PGE2 in chondrocytes, indicating an anti-inflammatory effect. nih.gov Delphinidin, a monomeric unit of prodelphinidins, has been shown to protect human chondrocytes from oxidative stress-induced apoptosis by activating Nrf2 and NF-κB pathways and inducing protective autophagy. nih.gov
In the realm of oncology, the effects of delphinidin have been studied in human prostate cancer cells . Research has demonstrated that delphinidin can inhibit the growth of various prostate cancer cell lines, including LNCaP, C4-2, 22Rν1, and PC3, with the PC3 cell line being a model for aggressive prostate cancer. Delphinidin has been shown to induce apoptosis and cause cell cycle arrest in the G2-M phase in PC3 cells. These effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.
Table 1: Effects of Prodelphinidins on Different Cell Lines
| Cell Line | Prodelphinidin Compound | Observed Effects | Key Mechanistic Findings |
|---|---|---|---|
| Murine Macrophages (RAW 264.7) | Proanthocyanidins | Suppression of inflammatory markers (iNOS, COX-2, NO, PGE2) | Downregulation of NF-κB signaling pathway |
| Human Chondrocytes | Prodelphinidins from Ribes nigrum | Stimulation of proteoglycan and type II collagen production; Reduction of PGE2 synthesis nih.gov | Selective inhibition of COX-2 nih.gov |
| Human Chondrocytes | Delphinidin | Protection against oxidative stress-induced apoptosis nih.gov | Activation of Nrf2 and NF-κB pathways; Induction of protective autophagy nih.gov |
| Human Prostate Cancer Cells (PC3) | Delphinidin | Inhibition of cell growth; Induction of apoptosis; G2-M phase cell cycle arrest | Inhibition of NF-κB signaling |
Enzymatic Assays (e.g., COX enzymes)
Enzymatic assays are crucial for determining the specific molecular targets of prodelphinidins. A significant area of investigation has been their effect on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and upregulated during inflammation.
In vitro studies have demonstrated that certain prodelphinidins exhibit inhibitory activity against COX enzymes. For example, prodelphinidins isolated from Ribes nigrum have been shown to selectively inhibit COX-2 over COX-1. nih.gov This selectivity is a desirable characteristic for anti-inflammatory agents, as the inhibition of COX-1 is associated with gastrointestinal side effects. The inhibition of COX-2 by these prodelphinidins leads to a reduction in the synthesis of prostaglandins, such as PGE2, which are key mediators of inflammation and pain. nih.gov
Liposome (B1194612) Peroxidation Models
Liposome peroxidation models are used to assess the antioxidant activity of compounds by measuring their ability to inhibit the oxidation of lipids in an artificial membrane system. Liposomes are microscopic vesicles composed of a lipid bilayer, which mimics the structure of cell membranes. Peroxidation of lipids in cell membranes is a hallmark of oxidative stress and is implicated in a variety of diseases.
While the antioxidant properties of prodelphinidins are well-documented, specific studies utilizing liposome peroxidation models to evaluate prodelphinidins are not extensively detailed in the currently reviewed literature. However, the principle of the assay involves inducing lipid peroxidation in liposomes, often through the use of free radical initiators, and then measuring the extent of oxidation in the presence and absence of the compound being tested. The inhibition of lipid peroxidation in this model would suggest that the compound has the ability to protect cell membranes from oxidative damage.
Animal Model Systems for Mechanistic and Biological Effects
Murine Models for Inflammatory Responses
Murine models are frequently used to study inflammatory responses and to evaluate the in vivo efficacy of anti-inflammatory compounds. These models can involve the induction of inflammation through various means, such as the administration of lipopolysaccharide (LPS), which elicits a strong inflammatory response.
While specific studies on prodelphinidins in murine inflammatory models are part of the broader research on proanthocyanidins, the general findings for this class of compounds are relevant. In such models, the administration of proanthocyanidins has been shown to mitigate the inflammatory response. This is often evidenced by a reduction in the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), in the serum and tissues of the animals. The mechanisms underlying these effects are believed to be consistent with the in vitro findings, involving the downregulation of inflammatory signaling pathways like NF-κB.
Ruminant Models for Gastrointestinal and Metabolic Studies
The effects of prodelphinidins have also been investigated in ruminant models, with a focus on their impact on gastrointestinal and metabolic processes. Proanthocyanidins, including prodelphinidins, are known to interact with proteins, which can have significant implications for ruminant digestion.
A study on two novel prodelphinidins isolated from the leaves of Anogeissus pendula investigated their effects on various rumen enzymes in vitro. frontiersin.orgresearchgate.net Both compounds demonstrated inhibitory activity against several key enzymes involved in the digestion of feed in the rumen. frontiersin.orgresearchgate.net Specifically, they inhibited ruminal glutamic oxaloacetic transaminase (R-GOT) and ruminal glutamic pyruvic transaminase (R-GPT) in both protozoal and bacterial fractions. researchgate.net Furthermore, they exhibited inhibitory effects on ruminal cellulase (B1617823) and protease activity. researchgate.net This ability to inhibit microbial enzymes suggests that prodelphinidins could modulate rumen fermentation, potentially leading to increased protein flow to the small intestine where it can be absorbed by the animal. frontiersin.org
Table 2: Inhibitory Effects of Prodelphinidins from Anogeissus pendula on Rumen Enzymes (EC50 in mg/mL)
| Enzyme | Compound 1 | Compound 2 |
|---|---|---|
| R-GOT (Protozoa fraction) | 14.80 - 17.88 | 14.80 - 17.88 |
| R-GOT (Bacterial fraction) | 14.80 - 17.88 | 14.80 - 17.88 |
| R-GPT (Protozoa fraction) | 12.59 - 16.29 | 12.59 - 16.29 |
| R-GPT (Bacterial fraction) | 12.59 - 16.29 | 12.59 - 16.29 |
| R-Cellulase | 18.20 - 21.98 | 18.20 - 21.98 |
Data derived from in vitro testing. researchgate.net
Studies on Specific Pathological Processes in Animal Systems (e.g., Osteoarthritis)
Animal models of specific diseases are invaluable for assessing the therapeutic potential of compounds like prodelphinidins. In the context of osteoarthritis, a common degenerative joint disease, murine models are often employed.
One such study investigated the effects of procyanidin B3, a type of prodelphinidin, in a surgically induced mouse model of osteoarthritis. The results indicated that the administration of procyanidin B3 prevented the degeneration of articular cartilage and the formation of heterotopic cartilage. Mechanistically, it was suggested that these protective effects were, at least in part, due to the prevention of chondrocyte apoptosis. The study also observed a reduction in the expression of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme, in the synovial tissues of the mice treated with procyanidin B3.
Advanced Research Directions and Applications of Prodelphinidins
Development of Analytical Standards and Reference Materials
The accurate quantification and characterization of prodelphinidins in various matrices, from plant tissues to finished products, are fundamentally reliant on the availability of high-purity analytical standards and certified reference materials (CRMs). hubspotusercontent-na1.netsigmaaldrich.com The development of these standards is a critical area of research, as it underpins the reliability and comparability of scientific data across different studies and laboratories. Prodelphinidin B3, for instance, has been utilized as a standard in high-performance liquid chromatography (HPLC) for the analysis of flavanols in beer and barley. rsc.org
The process of creating a certified reference material involves rigorous procedures to ensure homogeneity, stability, and an accurately assigned property value. hubspotusercontent-na1.net This includes multi-laboratory characterization and adherence to international standards such as ISO 17034 and ISO/IEC 17025. hubspotusercontent-na1.netsigmaaldrich.com For prodelphinidins, this would involve the isolation and purification of individual oligomers, followed by comprehensive structural elucidation using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
The validation of analytical methods is an equally crucial aspect, ensuring that the methods used for prodelphinidin analysis are fit for their intended purpose. ikev.orgresearchgate.netgavinpublishers.comwjarr.com Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range. researchgate.netwjarr.com Chromatographic techniques, particularly HPLC, are central to the analysis of proanthocyanidins (B150500). researchgate.netnih.gov The development of reliable HPLC methods for prodelphinidins necessitates the use of well-characterized standards for calibration and validation. rsc.org
Table 1: Key Parameters in the Validation of Analytical Methods for Prodelphinidins
| Validation Parameter | Description |
| Accuracy | The closeness of the measured value to the true or accepted reference value. |
| Precision | The degree of agreement among a series of measurements from multiple sampling of the same homogeneous sample. |
| Specificity/Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Linearity | The ability of the method to obtain test results which are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
Investigation of Prodelphinidins in Agricultural and Biotechnological Contexts
Genetic Engineering and Molecular Breeding for Enhanced Prodelphinidin Content in Crops
The biosynthesis of prodelphinidins is a complex process involving multiple enzymatic steps within the flavonoid pathway. nih.gov Genetic engineering and molecular breeding offer powerful tools to manipulate this pathway to enhance the prodelphinidin content in various crops. analytichem.deacs.orgmdpi.com A primary target for genetic modification is the enzyme flavonoid 3',5'-hydroxylase (F3'5'H), which is essential for the production of delphinidin-based anthocyanins, the precursors to prodelphinidins. zeptometrix.com
For example, in chrysanthemums, which naturally lack delphinidin-based pigments, the introduction of the F3'5'H gene has been a key strategy to produce novel flower colors. zeptometrix.com Successful accumulation of delphinidin (B77816), up to 95%, was achieved by overexpressing a Campanula F3'5'H gene under the control of a petal-specific promoter, leading to a shift in flower color from red-purple to purple-violet. zeptometrix.com This demonstrates the potential of genetic engineering to introduce and enhance the production of specific flavonoid compounds like prodelphinidin precursors.
Molecular breeding approaches, which can include marker-assisted selection and genomic selection, can also be employed to select for crop varieties with naturally higher prodelphinidin content. mdpi.com By identifying the genes and quantitative trait loci (QTLs) associated with prodelphinidin biosynthesis, breeders can more efficiently develop new cultivars with desired traits. nih.gov However, it is important to consider that increasing prodelphinidin levels can sometimes have negative effects, such as reduced nutritional value for non-ruminant livestock due to the protein-binding properties of tannins. nih.gov
Table 2: Key Genes and Enzymes in Prodelphinidin Biosynthesis Targeted for Genetic Engineering
| Gene/Enzyme | Function in Flavonoid Pathway | Potential Impact of Genetic Modification |
| Flavonoid 3',5'-hydroxylase (F3'5'H) | Catalyzes the hydroxylation of dihydrokaempferol (B1209521) and naringenin (B18129) to produce precursors for delphinidin. | Introduction or overexpression can lead to the production and accumulation of delphinidin-based compounds. zeptometrix.com |
| Dihydroflavonol 4-reductase (DFR) | Reduces dihydroflavonols to leucoanthocyanidins. | Substrate specificity can influence the type of anthocyanidin and subsequent proanthocyanidin (B93508) produced. |
| Anthocyanidin synthase (ANS) / Leucoanthocyanidin dioxygenase (LDOX) | Converts leucoanthocyanidins to anthocyanidins. | Can also be involved in the formation of proanthocyanidin extension units. |
| Leucoanthocyanidin reductase (LAR) | Converts leucoanthocyanidins to flavan-3-ols (catechins). | Can influence the starter units of proanthocyanidin polymers. |
| Anthocyanidin reductase (ANR) | Converts anthocyanidins to flavan-3-ols (epicatechins). | A key enzyme in the formation of proanthocyanidin extension units. |
Role in Plant Defense Mechanisms and Stress Responses
Prodelphinidins, as a class of condensed tannins, play a significant role in the defense mechanisms of plants against a variety of biotic and abiotic stresses. researchgate.net Their accumulation in plant tissues can deter herbivores due to their astringent taste and by binding to and reducing the digestibility of proteins.
In response to pathogen attacks, plants can upregulate the biosynthesis of various antimicrobial compounds, including flavonoids like prodelphinidins. These compounds can act directly against pathogens or function as signaling molecules to activate other defense responses. The presence of prodelphinidins and other polyphenols in plant tissues can create a chemical barrier that inhibits the growth and spread of invading fungi and bacteria. researchgate.net
Abiotic stresses such as high light, drought, and extreme temperatures can lead to oxidative stress in plants through the production of reactive oxygen species (ROS). Prodelphinidins, with their potent antioxidant properties, can help mitigate this damage by scavenging free radicals. The accumulation of these compounds in response to environmental stressors is an important adaptive mechanism for plant survival. For instance, flavonoids are known to accumulate in response to UV-B radiation, where they act as a screen to protect underlying tissues.
Novel Applications in Material Science and Industrial Processes
Use as Bio-polymers and in Resin Formulations
The polyphenolic structure of prodelphinidins makes them attractive candidates for the development of bio-based polymers and resins. Their ability to polymerize and cross-link with other molecules has led to research into their use as a renewable alternative to synthetic phenolic resins. Prodelphinidin-rich extracts from sources like pine bark have been successfully used to formulate wood adhesives.
These tannin-based adhesives can be cured with hardeners such as hexamethylenetetramine (hexamine), which cross-links the flavonoid units to form a rigid, thermosetting polymer network. rsc.org The reactivity of prodelphinidins is a key factor in the performance of these adhesives, with more reactive tannins allowing for faster curing times and stronger bonds. Research has shown that particleboards produced with prodelphinidin-based adhesives can meet international standards for interior-grade panels.
Prodelphinidins have also been investigated for their potential to enhance the properties of other materials. For example, they have been shown to improve the matrix properties of dentin and promote adhesion to methacrylate (B99206) resins in dental applications. nih.gov This suggests a role for prodelphinidins as bioactive components in advanced composite materials.
Table 3: Examples of Prodelphinidin-Based Resin Formulations and Their Properties
| Prodelphinidin Source | Cross-linker | Application | Key Properties |
| Aleppo pine bark | Furfural | Wood particleboard | High internal bond strength (0.81 MPa). |
| Sumac roots | Furfural | Wood particleboard | Good internal bond strength (0.76 MPa). |
| Eucalyptus bark | Hexamine | Wood adhesive | High thermal stability and mechanical performance. hubspotusercontent-na1.net |
| Pine bark | Hexamethylenetetramine (hexamine) | Wood adhesive | Can produce panels with very low formaldehyde (B43269) emissions. rsc.org |
Role in Tanning Processes
The term "tannin" itself originates from the age-old practice of using plant-derived polyphenols to tan animal hides into leather. Prodelphinidins, as a type of condensed tannin, are involved in this process. The fundamental principle of vegetable tanning is the interaction of the hydroxyl groups of the tannins with the collagen fibers in the animal skin.
This interaction displaces water from the protein matrix and forms cross-links between the collagen molecules, stabilizing the structure and preventing putrefaction. The resulting leather is characterized by its durability, flexibility, and resistance to water. Different sources of tannins, containing varying proportions of prodelphinidins, procyanidins, and other polyphenols, can impart different properties to the final leather product. While chromium-based tanning is now more common, vegetable tanning with agents like prodelphinidins remains an important process, particularly for certain types of leather goods.
Applications in Food and Beverage Processing (e.g., Chill-proofing in Brewing)
Prodelphinidins play a significant role in the colloidal stability of beverages, most notably in the brewing industry, where they are directly implicated in the formation of chill haze. Chill haze is a non-biological cloudiness that appears when beer is cooled to temperatures near 0°C (32°F) and typically redissolves as the beer warms. beerandbrewing.com This phenomenon is primarily caused by the formation of complexes between specific proteins and polyphenols. agraria.com.brnih.gov
Prodelphinidins, particularly those originating from malt (B15192052), are recognized as haze-active polyphenols. nih.gov The mechanism involves the interaction between proline-rich, haze-forming proteins (such as hordein from barley) and polyphenols like prodelphinidins. agraria.com.brnih.gov The size of the proanthocyanidin polymer is a critical factor in haze formation. While larger polymers like trimers and tetramers have a high affinity for proteins and tend to precipitate out as insoluble complexes during the brewing process, smaller dimers such as prodelphinidin B3 can persist in the finished beer. tandfonline.com
Research has shown that these remaining prodelphinidin dimers can undergo oxidative polymerization during storage. This process increases their molecular size and their affinity for haze-forming proteins, leading to the gradual development and intensification of chill haze over time. tandfonline.com
Given their central role in this quality issue, research has focused on methods to mitigate the impact of prodelphinidins and other haze-active phenols. One area of investigation involves the use of enzymes, such as tannase, which can hydrolyze haze-active compounds, including prodelphinidin dimers, thereby preventing the formation of protein-polyphenol complexes. nih.gov Understanding the specific interactions of prodelphinidins in beverage matrices continues to drive innovation in food processing technologies aimed at enhancing product stability and clarity.
Table 1: Role of Prodelphinidins in Beer Chill Haze Formation
| Factor | Description | Reference |
| Compound | Prodelphinidin dimers (e.g., Prodelphinidin B3) | tandfonline.com |
| Source | Malted barley | nih.gov |
| Mechanism | Complexation with proline-rich, haze-active proteins (e.g., hordein) at low temperatures. | agraria.com.brnih.gov |
| Exacerbating Process | Oxidative polymerization of dimers during storage increases affinity for proteins. | tandfonline.com |
| Mitigation Strategy | Enzymatic hydrolysis of haze-active phenols using enzymes like tannase. | nih.gov |
Emerging Research Areas for Prodelphinidin Derivatives and Analogues
The inherent bioactivity of prodelphinidins has spurred interest in the creation of novel derivatives and analogues to explore and potentially enhance their properties for specific applications. While research into prodelphinidin-specific derivatives is an emerging field, trends can be observed from studies on related flavonoids and novel synthetic achievements.
An active area of research is the synthesis of new, naturally rare or entirely novel prodelphinidin structures. For instance, the successful chemical synthesis of a dimeric prodelphinidin gallate, epigallocatechin-(4β→8)-epigallocatechin gallate, represents a significant step. nih.gov This demonstrates the feasibility of creating specific prodelphinidin derivatives, opening the door to investigating how modifications, such as galloylation, affect their chemical and biological properties, including antioxidant capacity and protein affinity.
Furthermore, research into synthetic analogues of other proanthocyanidin classes provides a blueprint for future work on prodelphinidins. Studies have focused on synthesizing simplified A-type proanthocyanidin analogues to enhance their antimicrobial activity against foodborne pathogens. nih.gov This approach, which modifies the number and position of hydroxyl groups and the nature of the constituent monomers, could be adapted to create prodelphinidin analogues. nih.gov The goal of such research is to establish clear structure-activity relationships, which can guide the design of molecules with targeted functionalities, such as enhanced antimicrobial or antioxidant effects. nih.govresearchgate.net These synthetic strategies allow researchers to produce compounds that are difficult to isolate from natural sources and to create libraries of related molecules for systematic biological screening.
Future Directions in Synthetic and Extraction Methodologies for Research Purposes
The advancement of prodelphinidin research is intrinsically linked to the development of more sophisticated and efficient methods for their isolation and synthesis. Future progress in these areas is crucial for obtaining the pure, structurally defined compounds needed for detailed biological and chemical studies.
Extraction Methodologies: Conventional solvent-based extraction remains a primary method, but the future of extraction technology is moving towards more sustainable, efficient, and selective techniques. mdpi.com Key future directions include:
Green Solvents: The use of novel, environmentally friendly solvents such as deep eutectic solvents (DES) is a promising area. mdpi.com These solvents can offer high extraction efficiency while being biodegradable and having low toxicity.
Advanced Assisted Extraction: Further refinement of techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) will focus on optimizing conditions to maximize yield and minimize degradation of the target compounds. mdpi.combohrium.com The integration of these methods with modern separation technologies is also anticipated. mdpi.com
Selective Separation: As the complexity of prodelphinidin structures becomes better understood through advanced analytical techniques like UPLC-MS/MS and 2D NMR, there will be a greater emphasis on developing highly selective extraction and purification protocols to isolate specific oligomers or polymers for research. researchgate.net
Table 2: Comparison of Prodelphinidin Extraction Methodologies
| Methodology | Principle | Future Direction | Reference |
| Solvent-Based Extraction | Utilizes organic solvents (e.g., ethanol (B145695), acetone) to dissolve prodelphinidins from plant material. | Optimization of solvent mixtures; integration with modern separation techniques. | mdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Refinement of parameters (frequency, power, time) to improve efficiency and prevent degradation. | mdpi.comnih.gov |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, accelerating extraction. | Development of more controlled systems to prevent thermal degradation of sensitive compounds. | mdpi.com |
| Deep Eutectic Solvents (DES) | Utilizes a mixture of hydrogen bond donors and acceptors to form a liquid with unique solvent properties. | Screening and design of new DES combinations for higher selectivity towards prodelphinidins. | mdpi.com |
Synthetic Methodologies: The chemical synthesis of prodelphinidins is notoriously complex due to the number of chiral centers and the reactivity of the flavan-3-ol (B1228485) units. However, this complexity presents an opportunity for innovation.
Novel Reaction Strategies: Future research will likely focus on developing more efficient and stereoselective synthetic routes. A notable advancement is the use of in situ hydrogenolysis for the removal of protecting groups, which avoids the need for bottled hydrogen gas, making the process safer and more accessible. nih.govcore.ac.uk This type of methodological improvement could be applied to the synthesis of a wider range of proanthocyanidins. nih.gov
Biocatalysis and Biosynthesis: While the specific enzymes responsible for prodelphinidin polymerization in plants are not fully understood, future research into elucidating these biosynthetic pathways is expected. nih.gov A deeper understanding could pave the way for using biocatalytic or cell-free systems to produce specific prodelphinidin structures, overcoming the challenges of purely chemical synthesis.
Synthesis for Structure-Activity Relationship (SAR) Studies: A major driving force for synthetic chemistry will be the creation of prodelphinidin analogues to probe biological mechanisms. researchgate.net By systematically modifying the flavan-3-ol backbone and interflavan linkages, researchers can develop compounds with tailored properties for pharmaceutical or food science applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
